4-Deoxy-xylo-uridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
RPQZTTQVRYEKCR-ULAWRXDQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Deoxy-xylo-uridine: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Deoxy-xylo-uridine, a synthetic nucleoside analog. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates its structural features, potential synthesis routes, and expected physicochemical properties based on the well-established chemistry of uridine (B1682114), xylo-nucleosides, and 4'-deoxynucleosides. The guide also explores the potential biological activities and applications of 4'-Deoxy-xylo-uridine in drug development, drawing parallels with structurally related compounds that have demonstrated significant antiviral and anticancer properties.
Introduction
Nucleoside analogs represent a cornerstone in the development of therapeutic agents, particularly in the fields of virology and oncology. Modifications to the sugar moiety or the nucleobase of natural nucleosides can lead to compounds with altered metabolic stability, substrate specificity for viral or cellular enzymes, and unique mechanisms of action. 4'-Deoxy-xylo-uridine is a fascinating, albeit less-studied, member of this class. It combines two key structural modifications: the epimerization of the 3'-hydroxyl group, characteristic of xylo-nucleosides, and the removal of the 4'-hydroxyl group. This guide aims to elucidate the structure and potential of this unique nucleoside analog.
Chemical Structure of 4'-Deoxy-xylo-uridine
The key distinguishing features are:
-
Uracil (B121893) Base: The standard pyrimidine (B1678525) nucleobase found in RNA.
-
Xylofuranose Sugar: A five-membered sugar ring where the hydroxyl group at the 3' position is in the "up" or trans position relative to the 2'-hydroxyl group, unlike in ribose where they are cis.
-
4'-Deoxy Modification: The absence of a hydroxyl group at the 4' position of the sugar ring.
Below is a 2D representation of the inferred structure of 4'-Deoxy-xylo-uridine.
Figure 1. Inferred chemical structure of 4'-Deoxy-xylo-uridine.
Physicochemical Properties
While experimental data for 4'-Deoxy-xylo-uridine is not available, we can predict its key physicochemical properties based on its constituent parts.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₁₂N₂O₄ |
| Molecular Weight | 228.21 g/mol |
| Appearance | Likely a white or off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents. |
| Chirality | Contains multiple chiral centers, leading to stereoisomers. |
Potential Synthesis Strategies
The synthesis of 4'-Deoxy-xylo-uridine would likely involve multi-step chemical processes, starting from readily available carbohydrate precursors or uridine itself. Two plausible synthetic approaches are outlined below.
Approach 1: Modification of a Pre-formed Nucleoside
This strategy would start with uridine or a protected derivative. The key steps would involve the stereoselective inversion of the 3'-hydroxyl group to the xylo-configuration, followed by the deoxygenation at the 4'-position.
Caption: Synthetic workflow starting from uridine.
Approach 2: Glycosylation of Uracil with a Modified Sugar
This approach involves the synthesis of a 4'-deoxy-xylofuranose derivative first, which is then coupled with a protected uracil base.
Caption: Synthetic workflow involving glycosylation.
Potential Biological Activity and Drug Development Implications
The structural modifications in 4'-Deoxy-xylo-uridine suggest several potential biological activities. Deoxynucleoside analogs are known to act as chemotherapeutic agents.
Antiviral Activity
Many nucleoside analogs with modifications at the 2', 3', or 4' positions of the sugar ring exhibit potent antiviral activity. These modifications can lead to chain termination of viral DNA or RNA synthesis or inhibit viral polymerases. The combination of the xylo-configuration and the 4'-deoxy feature could make 4'-Deoxy-xylo-uridine a substrate for viral polymerases but not for host cell polymerases, leading to selective antiviral action.
Anticancer Activity
Nucleoside analogs are widely used in cancer chemotherapy. They can be incorporated into the DNA of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The structural alterations in 4'-Deoxy-xylo-uridine might allow it to evade cellular repair mechanisms and exert a cytotoxic effect on cancer cells.
Caption: Potential mechanism of action.
Conclusion
4'-Deoxy-xylo-uridine represents an intriguing synthetic nucleoside analog with potential applications in antiviral and anticancer drug development. While experimental data on this specific compound is scarce, its structure can be logically deduced, and its biological activities can be hypothesized based on established structure-activity relationships of related nucleoside analogs. Further research, including its chemical synthesis, characterization, and comprehensive biological evaluation, is warranted to fully explore the therapeutic potential of this unique molecule. This guide serves as a foundational document to stimulate and inform such future investigations.
4'-Deoxy-xylo-uridine: A Technical Guide on a Novel Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel antiviral agents has led to extensive exploration of modified nucleosides. Among these, alterations at the 4'-position of the sugar moiety and changes in stereochemistry, such as the xylo-configuration, have emerged as promising strategies to enhance therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and biological background of 4'-Deoxy-xylo-uridine, a representative of a class of nucleoside analogs with significant potential in antiviral drug development. While specific data for this exact molecule is limited in publicly available literature, this document consolidates information from closely related 4'-modified and xylo-configured nucleoside analogs to provide a comprehensive technical framework. This guide details synthetic methodologies, summarizes key quantitative biological data, and outlines experimental protocols relevant to the study of such compounds.
Introduction and Background
Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by interfering with viral nucleic acid replication.[1] Modifications to the canonical nucleoside structure can improve pharmacological properties such as enhanced stability, increased cellular uptake, and improved selectivity for viral enzymes over host polymerases.[2]
The 4'-position of the nucleoside sugar ring is a critical site for modification. Introducing substituents at this position can profoundly influence the sugar pucker, which in turn affects how the nucleoside analog is recognized and processed by viral polymerases.[2][3] Such modifications can lead to potent chain termination of the growing viral DNA or RNA strand.[4]
The xylo-configuration, an epimer of the natural ribo-configuration at the 3'-position, introduces a significant stereochemical change. This alteration can affect the conformation of the nucleoside and its ability to be incorporated by polymerases, sometimes leading to selective inhibition of viral replication.[5] The combination of a 4'-deoxy modification with a xylo-sugar scaffold in 4'-Deoxy-xylo-uridine represents a rational design approach to generate novel antiviral candidates.
Synthesis and Chemistry
The synthesis of 4'-modified and xylo-configured nucleosides is a complex multi-step process that requires careful control of stereochemistry.[6] While a specific synthetic route for 4'-Deoxy-xylo-uridine is not detailed in the literature, a general workflow can be constructed based on established methods for analogous compounds.
A plausible synthetic approach would involve the preparation of a suitable xylose-derived sugar intermediate with a modification at the 4'-position, followed by glycosylation with the uracil (B121893) base. Key synthetic strategies for introducing modifications at the 4'-position include ionic and radical reactions.[3]
Below is a generalized experimental workflow for the synthesis of a 4'-modified xylo-nucleoside.
Caption: Generalized synthetic workflow for 4'-Deoxy-xylo-uridine.
Experimental Protocols
General Protocol for Glycosylation: A common method for the formation of the N-glycosidic bond is the Vorbrüggen glycosylation.
-
Preparation of the Silylated Base: The nucleobase (e.g., uracil) is silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent like acetonitrile.
-
Coupling Reaction: The protected and activated sugar intermediate is dissolved in an anhydrous solvent. A Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) is added, followed by the dropwise addition of the silylated base solution at a controlled temperature.
-
Work-up and Purification: The reaction is quenched, and the crude product is purified using column chromatography to isolate the desired β-anomer.
General Protocol for Deprotection: The choice of deprotection method depends on the protecting groups used.
-
Silyl Group Removal: Typically achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).
-
Acyl Group Removal: Often removed by treatment with a base, such as sodium methoxide (B1231860) in methanol.
-
Benzyl Group Removal: Commonly cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere).
Biological Activity and Mechanism of Action
The primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[4][7] Upon entering a cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form.[1] This triphosphate then competes with the natural nucleoside triphosphates for incorporation into the elongating viral RNA strand by the viral RdRp.[8]
Incorporation of the modified nucleoside can lead to:
-
Chain Termination: If the analog lacks a 3'-hydroxyl group or if the 3'-hydroxyl group is in a non-conducive orientation for further phosphodiester bond formation.[4]
-
Mutagenesis: If the incorporated analog causes mispairing in subsequent replication rounds, leading to an accumulation of mutations and viral error catastrophe.[1]
The diagram below illustrates the general mechanism of action for a nucleoside analog targeting viral replication.
Caption: Mechanism of action for a nucleoside analog inhibitor.
Quantitative Biological Data
While specific data for 4'-Deoxy-xylo-uridine is not available, the following tables summarize representative antiviral activity and cytotoxicity data for related 4'-modified and xylo-nucleoside analogs from the literature.
Table 1: Antiviral Activity of Representative Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 4'-Ethynyl-2'-deoxycytidine | HIV-1 | MAGI | Value not specified | [9] |
| Adenine Xylosyl Nucleoside Phosphonate | Measles Virus (MeV) | 12 | [5] | |
| Adenine Xylosyl Nucleoside Phosphonate | Enterovirus-68 (EV-68) | 16 | [5] | |
| 1,2,3-triazolyl nucleoside analogue (2i) | Influenza A (H1N1) | 57.5 | [10] | |
| 1,2,3-triazolyl nucleoside analogue (5i) | Influenza A (H1N1) | 24.3 | [10] | |
| 1,2,3-triazolyl nucleoside analogue (11c) | Influenza A (H1N1) | 29.2 | [10] | |
| 2'-F-Modified Nucleoside (Compound 10) | Yellow Fever Virus | Huh-7 | 0.25 - 1 | [11] |
| 2'-F-Modified Nucleoside (Compound 9) | Yellow Fever Virus | Huh-7 | 0.25 - 1 | [11] |
| 2'-F-Modified Nucleoside (Compound 21) | Yellow Fever Virus | Huh-7 | 0.25 - 1 | [11] |
EC50: 50% effective concentration
Table 2: Cytotoxicity Data of Representative Nucleoside Analogs
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Adenine Xylosyl Nucleoside Phosphonate | Not cytotoxic | - | [5] | |
| 1,2,3-triazolyl nucleoside analogue (11c) | > 349 | 12 | [10] | |
| 2'-F-Modified Nucleoside (Compound 10) | Huh-7 | >100 | >100 | [11] |
| 2'-F-Modified Nucleoside (Compound 9) | Huh-7 | >200 | >100 | [11] |
| 2'-F-Modified Nucleoside (Compound 21) | Huh-7 | >50 | >100 | [11] |
CC50: 50% cytotoxic concentration
Experimental Protocols
Protocol for Antiviral Activity Assay (Plaque Reduction Assay):
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, Huh-7) in multi-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Viral Infection: Remove the growth medium from the cells and infect with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, remove the viral inoculum and add the different concentrations of the test compound.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol for Cytotoxicity Assay (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period equivalent to the antiviral assay.
-
MTS Reagent Addition: Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) to each well.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Conclusion and Future Perspectives
4'-Deoxy-xylo-uridine and related modified nucleosides represent a promising area of research for the development of new antiviral therapies. The strategic combination of modifications at the 4'-position and the introduction of the xylo-sugar configuration can lead to compounds with potent and selective antiviral activity. Further exploration of this chemical space, including the synthesis and biological evaluation of a broader range of analogs, is warranted. Future work should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of lead compounds. The technical framework provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of antiviral drug discovery.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of methods to synthesise 4'-substituted nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of a-D-Xylofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of a-d-xylofuranosyl nucleosides, a class of compounds with significant therapeutic potential. The document details key synthetic strategies, providing in-depth experimental protocols for their execution. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and logical workflows are visualized through diagrams to enhance understanding.
Introduction
a-D-Xylofuranosyl nucleosides are analogues of natural nucleosides characterized by the presence of a xylofuranose (B8766934) sugar moiety in the α-anomeric configuration. These structural modifications can lead to compounds with interesting biological activities, including antiviral, anticancer, and anti-neurodegenerative properties.[1][2] The synthesis of these molecules presents unique stereochemical challenges, requiring carefully designed strategies to control the configuration at the anomeric center and other stereocenters of the sugar ring. This guide will explore several key synthetic approaches, including the widely used Vorbrüggen glycosylation, the synthesis of functionalized nucleosides such as 5'-guanidino derivatives, and modern photochemical methods for carbon-sulfur bond formation.
Core Synthetic Strategies
The synthesis of a-d-xylofuranosyl nucleosides typically involves the formation of a glycosidic bond between a protected xylofuranose donor and a nucleobase. The choice of synthetic route depends on the desired stereochemistry, the nature of the nucleobase, and the required functionalization of the sugar moiety.
Vorbrüggen Glycosylation for N-Nucleoside Synthesis
The Vorbrüggen glycosylation is a powerful and widely used method for the synthesis of N-nucleosides.[3] This reaction typically involves the coupling of a peracylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose, with a silylated nucleobase in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[3][4]
-
Silylation of the Nucleobase: To a suspension of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (23.9 g, 85.5 mmol) in dry acetonitrile (B52724) (350 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (20.9 g, 25 mL, 103 mmol) and stir for 10 minutes at room temperature.
-
Glycosylation: To the mixture, add 5-deoxy-3-O-benzoyl-1,2-di-O-acetyl-D-xylofuranose (27.5 g, 85.5 mmol). Then, add TMSOTf (19.0 g, 15.5 mL, 85.5 mmol) to the reaction mixture.
-
Reaction: Stir the mixture for 15 minutes before heating to 80 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench by adding water (400 mL). The resulting mixture can then be extracted with an organic solvent and the product purified by column chromatography.
// Nodes Xylose_Donor [label="Protected Xylofuranose\n(e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose)", fillcolor="#F1F3F4"]; Nucleobase [label="Nucleobase\n(e.g., Pyrimidine, Purine)", fillcolor="#F1F3F4"]; Silylating_Agent [label="Silylating Agent\n(e.g., BSA)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Silylated_Nucleobase [label="Silylated Nucleobase", fillcolor="#F1F3F4"]; Lewis_Acid [label="Lewis Acid\n(e.g., TMSOTf)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Reaction_Vessel [label="Glycosylation Reaction\n(Acetonitrile, 80°C)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Protected_Nucleoside [label="Protected\na-D-Xylofuranosyl Nucleoside", fillcolor="#F1F3F4"]; Deprotection [label="Deprotection", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Final_Product [label="a-D-Xylofuranosyl Nucleoside", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Nucleobase -> Silylated_Nucleobase [label="Silylation"]; Silylating_Agent -> Silylated_Nucleobase [style=invis]; Xylose_Donor -> Reaction_Vessel; Silylated_Nucleobase -> Reaction_Vessel; Lewis_Acid -> Reaction_Vessel [label="Catalyst"]; Reaction_Vessel -> Protected_Nucleoside; Protected_Nucleoside -> Final_Product [label="Removal of\nProtecting Groups"]; Deprotection -> Final_Product [style=invis]; }
Caption: Workflow for Vorbrüggen Glycosylation.
Synthesis of 5'-Guanidino-a-D-Xylofuranosyl Nucleosides
The introduction of a guanidino group at the 5'-position of xylofuranosyl nucleosides can confer interesting biological properties, including anticancer and anti-neurodegenerative activities.[1][4] The synthesis of these compounds typically starts from a 5'-azido precursor, which is then converted to the corresponding amine via a Staudinger reduction, followed by guanidinylation.[4]
This protocol follows the N-glycosylation of a 5-azido-3-O-benzyl xylofuranosyl acetate (B1210297) donor with a silylated nucleobase, followed by a one-pot Staudinger reduction and guanidinylation.
-
N-Glycosylation: Perform N-glycosylation of 5-azido-3-O-benzyl-1,2-di-O-acetyl-D-xylofuranose with pre-silylated 6-chloropurine (B14466) in the presence of trimethylsilyl triflate (TMSOTf) in acetonitrile at 65 °C. This reaction yields a mixture of N9 and N7 regioisomers of the 5'-azido nucleoside, which are separated by column chromatography.
-
Staudinger Reduction and Guanidinylation (One-Pot):
-
To a solution of the 5'-azido nucleoside (1.0 eq) in THF, add triphenylphosphine (B44618) (2.0 eq) and water (10.0 eq) at room temperature.
-
Heat the reaction mixture at 65 °C for 6 hours.
-
Cool the mixture to room temperature.
-
Add N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine and a hindered base such as diisopropylethylamine (DIPEA).
-
Stir the reaction mixture until the formation of the protected guanidino nucleoside is complete.
-
-
Deprotection: Remove the Boc protecting groups from the guanidino moiety under acidic conditions (e.g., with trifluoroacetic acid) to yield the final 5'-guanidino nucleoside.
// Nodes Start [label="5'-Azido-3-O-benzyl\nxylofuranose", fillcolor="#F1F3F4"]; Acetylation [label="Acetylation", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Glycosyl_Donor [label="5'-Azido-3-O-benzyl-1,2-di-O-acetyl\n-D-xylofuranose", fillcolor="#F1F3F4"]; Glycosylation [label="N-Glycosylation\n(silylated 6-chloropurine, TMSOTf)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Azido_Nucleoside [label="5'-Azido-6-chloropurine\nxylofuranosyl Nucleoside", fillcolor="#F1F3F4"]; Staudinger [label="Staudinger Reduction\n(PPh3, H2O)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Amino_Nucleoside [label="5'-Amino-6-chloropurine\nxylofuranosyl Nucleoside\n(in situ)", fillcolor="#F1F3F4"]; Guanidinylation [label="Guanidinylation\n(N,N'-bis(Boc)-N''-triflylguanidine, DIPEA)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Protected_Guanidino [label="5'-(N,N'-bis(Boc)guanidino)-6-chloropurine\nxylofuranosyl Nucleoside", fillcolor="#F1F3F4"]; Deprotection [label="Deprotection (TFA)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Final_Product [label="5'-Guanidino-6-chloropurine\nxylofuranosyl Nucleoside", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Glycosyl_Donor [label="Acetylation"]; Glycosyl_Donor -> Azido_Nucleoside [label="N-Glycosylation"]; Azido_Nucleoside -> Amino_Nucleoside [label="Staudinger\nReduction"]; Amino_Nucleoside -> Protected_Guanidino [label="Guanidinylation"]; Protected_Guanidino -> Final_Product [label="Deprotection"]; } Caption: Synthesis of 5'-Guanidino Nucleosides.
Photochemical Thiol-Ene Reaction for 3'-Modified Nucleosides
Photoinitiated radical-mediated hydrothiolation, often referred to as a "thiol-ene" reaction, is a modern and efficient method for the synthesis of modified nucleosides. [4][5][6]This reaction allows for the introduction of various thio-substituents at a specific position on the sugar ring, typically at a carbon bearing an exocyclic double bond. This method is valued for its mild reaction conditions and high stereoselectivity. [5][6]
[4]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel (e.g., a quartz tube), dissolve the 2',5'-di-O-silyl-3'-exomethylene uridine (B1682114) derivative and the desired thiol (e.g., an alkyl thiol or a thioglucose derivative) in an appropriate solvent such as toluene. A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), is typically added.
-
Photochemical Reaction: Irradiate the reaction mixture with UV light (e.g., using a medium-pressure mercury lamp) at room temperature. The reaction time will vary depending on the specific substrates and reaction scale but is often on the order of minutes to a few hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the 3'-thio-substituted xylofuranosyl nucleoside.
// Nodes Exomethylene_Nucleoside [label="3'-Exomethylene\nXylofuranosyl Uridine", fillcolor="#F1F3F4"]; Thiol [label="Thiol (R-SH)", fillcolor="#F1F3F4"]; Photoinitiator [label="Photoinitiator\n(e.g., DMPA)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; UV_Light [label="UV Light (hν)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Vessel [label="Thiol-Ene Reaction\n(Toluene, rt)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Thioether_Product [label="3'-Thio-substituted\nXylofuranosyl Nucleoside", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Exomethylene_Nucleoside -> Reaction_Vessel; Thiol -> Reaction_Vessel; Photoinitiator -> Reaction_Vessel; UV_Light -> Reaction_Vessel [label="Initiation"]; Reaction_Vessel -> Thioether_Product; }
Caption: Photoinitiated Thiol-Ene Reaction.
Data Presentation
The following tables summarize key quantitative data from the synthesis and biological evaluation of various a-d-xylofuranosyl nucleosides.
Table 1: Reaction Yields for Key Synthetic Steps
| Synthetic Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| N-Glycosylation | 5-azido-3-O-benzyl-1,2-di-O-acetyl-D-xylofuranose | 5'-azido-N9-(6-chloropurine) xylofuranosyl nucleoside | Silylated 6-chloropurine, TMSOTf, MeCN, 65°C | 75 | [4] |
| N-Glycosylation | 5-azido-3-O-benzyl-1,2-di-O-acetyl-D-xylofuranose | 5'-azido-N7-(6-chloropurine) xylofuranosyl nucleoside | Silylated 6-chloropurine, TMSOTf, MeCN, 65°C | 15 | [4] |
| Staudinger/Guanidinylation | 5'-azido-N9-(6-chloropurine) xylofuranosyl nucleoside | 5'-(N,N'-bis(Boc)guanidino)-N9-(6-chloropurine) xylofuranosyl nucleoside | PPh3, H2O; then N,N'-bis(Boc)-N''-triflylguanidine, DIPEA | 46 | [4] |
| Staudinger/Guanidinylation | 5'-azido-N7-(6-chloropurine) xylofuranosyl nucleoside | 5'-(N,N'-bis(Boc)guanidino)-N7-(6-chloropurine) xylofuranosyl nucleoside | PPh3, H2O; then N,N'-bis(Boc)-N''-triflylguanidine, DIPEA | 18 | [4] |
Table 2: Biological Activity of Synthesized a-D-Xylofuranosyl Nucleosides
| Compound | Target | Assay | Activity (IC50 or Ki) | Cell Line | Reference |
| 5'-Guanidino-N9-(6-chloropurine) xylofuranosyl nucleoside | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Ki = 0.89 µM | - | [1] |
| 5'-Guanidino-N7-(6-chloropurine) xylofuranosyl nucleoside | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Ki = 2.34 µM | - | [1] |
| 5'-Guanidino-N9-(6-chloropurine) xylofuranosyl nucleoside | Anticancer | Cytotoxicity | IC50 = 27.63 µM | DU-145 (Prostate) | [1] |
| 5'-Guanidino-N7-(6-chloropurine) xylofuranosyl nucleoside | Anticancer | Cytotoxicity | IC50 = 24.48 µM | DU-145 (Prostate) | [1] |
| 5'-Guanidino-N7-(6-chloropurine) xylofuranosyl nucleoside | Anticancer | Cytotoxicity | IC50 = 64.07 µM | HCT-15 (Colorectal) | [1] |
| 5'-Guanidino-N7-(6-chloropurine) xylofuranosyl nucleoside | Anticancer | Cytotoxicity | IC50 = 43.67 µM | MCF-7 (Breast) | [1] |
| 5'-Guanidino uracil (B121893) xylofuranosyl nucleoside | Anticancer | Cytotoxicity | IC50 = 76.02 µM | HCT-15 (Colorectal) | [7] |
| Disilylated 3'-glucosylthio xylonucleoside | Antiviral (SINV) | Antiviral Assay | EC50 = 3 µM | - | [4] |
Purification of a-D-Xylofuranosyl Nucleosides
The purification of both intermediate and final xylofuranosyl nucleoside products is critical to obtaining materials of high purity for biological testing and further synthetic transformations. Silica gel column chromatography is the most common method employed for this purpose. [3]
General Protocol for Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Sample Loading: The crude reaction mixture is concentrated to a small volume, adsorbed onto a small amount of silica gel, and the resulting powder is carefully loaded onto the top of the packed column.
-
Elution: A solvent system of increasing polarity is used to elute the compounds from the column. The choice of eluent depends on the polarity of the target compound and the impurities to be removed. A typical gradient might start with a low percentage of a polar solvent like ethyl acetate in a non-polar solvent like hexane, gradually increasing the proportion of the polar solvent. For more polar compounds, methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) may be used.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified nucleoside.
Conclusion
The synthesis of a-d-xylofuranosyl nucleosides is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, including the robust Vorbrüggen glycosylation, the synthesis of functionally diverse derivatives, and modern photochemical techniques, provide a strong foundation for researchers in this field. The provided experimental protocols and compiled data serve as a practical resource for the design and execution of synthetic routes to novel a-d-xylofuranosyl nucleoside analogues with potential therapeutic applications. Continued innovation in synthetic methodologies will undoubtedly lead to the discovery of new compounds with enhanced biological activity and improved pharmacological profiles.
References
- 1. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 4. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
The Enigmatic Player: Unraveling the Anticancer Potential of 4'-Deoxy-xylo-uridine and its Analogs
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delves into the mechanistic underpinnings of nucleoside analogs in oncology, with a specific focus on the anticipated mechanism of action of 4'-Deoxy-xylo-uridine. While direct experimental data on 4'-Deoxy-xylo-uridine is not extensively available in public literature, this document extrapolates its likely biological activity based on the well-established roles of structurally related 4'-deoxy and xylo-configured nucleoside derivatives. Nucleoside analogs represent a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and cellular metabolism, ultimately leading to cytotoxicity in rapidly proliferating cancer cells. This guide will explore the cellular uptake, metabolic activation, and downstream molecular consequences of these agents, supported by quantitative data from analogous compounds, detailed experimental protocols, and illustrative signaling pathways.
Introduction: The Therapeutic Paradigm of Nucleoside Analogs
Nucleoside analogs are synthetic compounds that mimic endogenous purine (B94841) and pyrimidine (B1678525) nucleosides.[1][2] Their structural similarity allows them to be recognized and processed by cellular machinery involved in nucleic acid metabolism.[1][3] However, subtle modifications to the sugar or base moiety bestow upon them the ability to interfere with critical cellular processes, forming the basis of their therapeutic utility in cancer and viral infections.[2][3] The general mechanism of action for most anticancer nucleoside analogs involves a multi-step process: cellular uptake via nucleoside transporters, intracellular phosphorylation to the active triphosphate form, and subsequent interference with DNA and/or RNA synthesis and function.[4]
General Mechanism of Action of Nucleoside Analogs in Cancer Cells
The anticancer activity of nucleoside analogs is contingent on their ability to be selectively toxic to cancer cells, which are characterized by their high rate of proliferation and dependence on nucleic acid synthesis.[5] The canonical mechanism unfolds as follows:
-
Cellular Uptake: Nucleoside analogs are transported into the cell by specific membrane proteins known as nucleoside transporters (e.g., hENT1).[5][6]
-
Metabolic Activation (Phosphorylation): Once inside the cell, these analogs are sequentially phosphorylated by cellular kinases to their monophosphate, diphosphate, and ultimately, their active triphosphate forms.[4][7] This activation is often the rate-limiting step in their mechanism of action.
-
Inhibition of Key Enzymes: The triphosphate analogs can act as competitive inhibitors of enzymes crucial for DNA and RNA synthesis. A primary target is ribonucleotide reductase (RNR), which is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[7] DNA polymerases are also key targets, with the incorporation of the analog leading to chain termination or dysfunctional DNA.[4]
-
Incorporation into Nucleic Acids: The triphosphate analogs can be incorporated into growing DNA or RNA chains.[6] This incorporation disrupts the integrity and function of these macromolecules, leading to replication stress, DNA damage, and the induction of cell cycle arrest and apoptosis.[8]
Visualizing the General Mechanism
Caption: Generalized mechanism of action of nucleoside analogs in cancer cells.
Insights from Structurally Related Compounds
In the absence of direct data for 4'-Deoxy-xylo-uridine, we can infer its potential mechanism by examining related compounds.
4'-Thio-Nucleosides
Derivatives of 4'-thionucleosides have demonstrated cytotoxic effects. For instance, 2'-deoxy-4'-thio pyrimidine nucleosides, including 2'-deoxy-4'-thiocytidine, 2'-deoxy-4'-thiouridine, and 4'-thiothymidine, were found to be cytotoxic to L1210, H-Ep-2, and CCRF-CEM cancer cell lines.[8] The introduction of the sulfur atom at the 4' position likely alters the sugar pucker and the overall conformation of the nucleoside, which can affect its interaction with polymerases and other enzymes.
Xylo-Configured Nucleosides
Nucleosides with a xylofuranosyl sugar configuration, where the 3'-hydroxyl group is in the "up" position, have also been investigated for their anticancer properties. A study on 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleoside analogues revealed that several of these compounds exhibited promising cytostatic activity in the low micromolar range against squamous cell carcinoma, with some selectivity towards tumor cells.[9] The altered stereochemistry at the 3' position can impact the ability of the nucleoside to be incorporated into a growing DNA chain and can affect chain elongation.
Postulated Mechanism of Action of 4'-Deoxy-xylo-uridine
Based on the information from related analogs, a plausible mechanism of action for 4'-Deoxy-xylo-uridine can be proposed. The absence of the 4'-hydroxyl group (4'-deoxy) and the xylo-configuration of the sugar moiety are key structural features that would likely dictate its biological activity.
Visualizing the Hypothesized Pathway
Caption: Postulated mechanism of action for 4'-Deoxy-xylo-uridine.
Quantitative Data from Analogous Compounds
The following table summarizes the cytotoxic activity of some nucleoside analogs that are structurally related to 4'-Deoxy-xylo-uridine. This data provides a benchmark for the potential potency of novel derivatives.
| Compound Class | Specific Analog | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| Purine Nucleoside Analog | Clofarabine | Various solid tumor and leukemia cell lines | IC50 | 0.028–0.29 μM | [4] |
| 3'-Deoxy-xylo-pyrimidine Analog | n-Butyl substituted analog | Squamous cell carcinoma (SCC) | Cytostatic Activity | Low micromolar range | [9] |
| 4'-Thio Pyrimidine Nucleosides | 2'-deoxy-4'-thiocytidine, 2'-deoxy-4'-thiouridine, 4'-thiothymidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity | Not specified | [8] |
Experimental Protocols
The evaluation of novel nucleoside analogs like 4'-Deoxy-xylo-uridine would involve a series of established experimental protocols to determine their efficacy and mechanism of action.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the compound that inhibits cancer cell growth by 50% (IC50).
-
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the nucleoside analog for a specified period (e.g., 48-72 hours).
-
Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Xenograft Mouse Models
-
Objective: To evaluate the in vivo antitumor efficacy of the nucleoside analog.
-
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the nucleoside analog via a specified route (e.g., intraperitoneal or oral administration) and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of a novel nucleoside analog.
Conclusion and Future Directions
While the precise mechanism of action of 4'-Deoxy-xylo-uridine in cancer cells remains to be elucidated through direct experimental evidence, a strong hypothesis can be formulated based on its structural similarity to other clinically relevant and experimental nucleoside analogs. It is anticipated that 4'-Deoxy-xylo-uridine, following intracellular activation, will act as a fraudulent nucleotide, disrupting DNA synthesis and repair processes, ultimately leading to cancer cell death. Future research should focus on the synthesis of this compound and its derivatives, followed by rigorous in vitro and in vivo testing to validate its therapeutic potential and to fully characterize its molecular mechanism of action. Such studies will be instrumental in determining if 4'-Deoxy-xylo-uridine or its analogs can be developed into novel and effective anticancer agents.
References
- 1. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside-based anticancer drugs: mechanism of action and drug resistance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytostatic Effect of 3’-deoxy-3’-C-Sulfanylmethyl Nucleoside Derivatives with d-xylo Configuration - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biological Activity of Synthetic Nucleoside Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic nucleoside analogs represent a cornerstone of modern chemotherapy, with profound impacts on the treatment of viral infections and cancer. These molecules, structural mimics of natural purine (B94841) and pyrimidine (B1678525) nucleosides, exploit fundamental cellular and viral enzymatic pathways to exert their cytotoxic or cytostatic effects. By interfering with nucleic acid synthesis and other vital cellular processes, these agents effectively halt the proliferation of rapidly dividing cells, including malignant cells and virus-infected cells.
This technical guide provides an in-depth exploration of the biological activity of synthetic nucleoside analogs. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the core signaling pathways through which they mediate their therapeutic effects.
Mechanism of Action
The biological activity of synthetic nucleoside analogs is primarily contingent on their intracellular phosphorylation to the corresponding 5'-mono-, di-, and triphosphate forms.[1] This bioactivation is a critical step, often catalyzed by a series of host or viral kinases. The resulting triphosphate analog can then act as a competitive inhibitor or an alternative substrate for DNA and RNA polymerases.[2][3]
Incorporation of the analog triphosphate into a growing nucleic acid chain is a key mechanism of action.[1] Due to modifications in the sugar moiety, such as the absence of a 3'-hydroxyl group, the incorporated analog acts as a chain terminator, preventing further elongation of the DNA or RNA strand.[1] This disruption of nucleic acid synthesis is a major contributor to the antiviral and anticancer properties of these compounds.
Beyond chain termination, nucleoside analogs can also inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase, leading to a depletion of the natural deoxynucleotide pools necessary for DNA synthesis.[4] Furthermore, some analogs can induce apoptosis through complex signaling pathways involving stress responses and the activation of caspases.[5][6]
Quantitative Data on Biological Activity
The efficacy of synthetic nucleoside analogs is quantified by various parameters, most notably the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). These values represent the concentration of the analog required to inhibit a specific biological process (e.g., enzyme activity, viral replication) by 50% or to elicit 50% of the maximal biological response, respectively. The therapeutic index, a ratio of the cytotoxic concentration to the effective concentration, is a critical measure of a drug's safety profile.
Antiviral Activity
| Nucleoside Analog | Virus | Assay | Cell Line | IC50 / EC50 | Citation |
| Sofosbuvir (B1194449) (triphosphate) | Hepatitis C Virus (HCV) NS5B Polymerase | Enzyme Inhibition | - | IC50: 1.19 µM | [2] |
| Entecavir (triphosphate) | Hepatitis B Virus (HBV) Polymerase | Enzyme Inhibition | - | IC50: 120 nM | [7] |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV)-1 RT | Enzyme Inhibition | - | IC50: 0.03 µM | [8] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | MRC-5 | EC50: 0.5 - 2.5 µM | [9] |
| Ribavirin | Yellow Fever Virus (YFV) | CPE Inhibition | Vero | EC50: 2.5 µM | [10] |
Anticancer Activity
| Nucleoside Analog | Cancer Cell Line | Assay | IC50 / EC50 | Citation |
| Gemcitabine | Pancreatic (PancTuI-luc) | Cell Viability (MTT) | IC50: ~10 µM (48h) | [11] |
| Cladribine | Diffuse Large B-cell Lymphoma (U2932) | Apoptosis (Annexin V) | Induces apoptosis at 1 µM | [6] |
| 5-Fluorouracil (5-FU) | Colon Carcinoma (HT-29) | Cell Viability (MTT) | IC50: < 5 µg/ml | [12] |
| Cytarabine (Ara-C) | Leukemia (HL-60) | Proliferation | IC50: ~0.1 µM | [13] |
| Nelarabine | T-cell Acute Lymphoblastic Leukemia (MOLT-4) | Apoptosis | Induces apoptosis at 0.1 µM | [13] |
Experimental Protocols
The evaluation of the biological activity of synthetic nucleoside analogs involves a series of well-established in vitro assays. These protocols are essential for determining the potency, selectivity, and mechanism of action of novel compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthetic nucleoside analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12][14]
Antiviral Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Monolayer Preparation: Seed a susceptible host cell line in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of the nucleoside analog. A virus-only control is also included.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the respective concentrations of the nucleoside analog. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.[15][16]
Kinase Assay
Kinase assays are crucial for determining the phosphorylation efficiency of nucleoside analogs, a key step in their activation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, the synthetic nucleoside analog (substrate), ATP as the phosphate (B84403) donor, and a suitable buffer with cofactors (e.g., MgCl2).
-
Reaction Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., ATP or the enzyme) and incubate at the optimal temperature for the kinase for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding EDTA to chelate the Mg2+ ions or by heat inactivation.
-
Detection of Phosphorylation: The amount of phosphorylated product can be quantified using various methods:
-
Radiolabeling: Use of [γ-³²P]ATP and subsequent separation of the phosphorylated analog by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by autoradiography.
-
Luciferase-based assays: Measure the remaining ATP concentration after the kinase reaction. A decrease in luminescence is proportional to the kinase activity.[17]
-
Mass Spectrometry: Directly measure the mass of the phosphorylated product.
-
-
Data Analysis: Determine the kinetic parameters of the enzyme, such as Km and Vmax, for the nucleoside analog.[18]
Signaling Pathways and Logical Relationships
The intricate mechanisms of action of synthetic nucleoside analogs can be visualized through signaling pathway diagrams. These diagrams illustrate the key steps from drug uptake to the induction of the final biological effect.
General Activation and Mechanism of Action of Nucleoside Analogs
Caption: General pathway for the activation and mechanism of action of synthetic nucleoside analogs.
Apoptosis Induction by Cladribine
Cladribine, a purine analog, induces apoptosis in leukemia cells through both caspase-dependent and -independent pathways that converge on the mitochondria.
References
- 1. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 2. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir Between the Hope and the Fact [fadic.net]
- 4. researchgate.net [researchgate.net]
- 5. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 13. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
4'-Deoxy-xylo-uridine and its Analogs: A Technical Guide to a Promising Class of Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4'-deoxy-xylo-uridine and, more broadly, its structurally related 4'-modified nucleoside analogs as a promising class of potential antitumor agents. Due to the limited publicly available research on 4'-Deoxy-xylo-uridine itself, this document focuses on well-studied analogs, particularly 4'-thionucleosides, to provide a comprehensive understanding of the synthesis, mechanism of action, and preclinical evaluation of this compound class. This guide includes detailed experimental methodologies for key assays, quantitative data on antitumor activity, and visualizations of cellular pathways and experimental workflows to support further research and development in this area.
Introduction
Nucleoside analogs have long been a cornerstone of cancer chemotherapy.[1] These agents, which mimic endogenous nucleosides, can disrupt cellular metabolism and DNA replication, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2] Modifications to the sugar moiety of nucleosides have been a fruitful area of research, leading to the development of compounds with improved efficacy and pharmacological profiles.[3] The 4'-position of the ribose or deoxyribose sugar is a key site for modification, and analogs with substitutions at this position have demonstrated significant antitumor potential.[4]
This guide focuses on 4'-Deoxy-xylo-uridine and its analogs, a class of molecules that hold promise as novel anticancer agents. While specific data on 4'-Deoxy-xylo-uridine is sparse, extensive research on closely related 4'-thionucleosides and other 4'-substituted analogs provides a strong foundation for understanding their potential therapeutic value.
Synthesis of 4'-Modified Nucleoside Analogs
The synthesis of 4'-thionucleosides, a key analog class, has been achieved through various strategies, including ring-opening of thioepoxides, Pummerer-type glycosylation, and intramolecular cyclization of acyclic thioaminals.[5] A recently developed flexible and scalable de novo synthesis involves an α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes, followed by a streamlined process of carbonyl reduction, mesylate formation, and a double displacement reaction using sodium hydrosulfide.[6]
Detailed Experimental Protocol: Pummerer-Type Glycosylation for 4'-Thiouridine Synthesis
This protocol describes the synthesis of a 4'-thiouridine analog via a Pummerer-type glycosylation of a sulfoxide (B87167) intermediate.
Materials:
-
(2R,3S,4R)‐2,3‐O‐Isopopropylidene‐5‐O‐tert‐butyldiphenylsilyl‐1‐(4‐sulfinyl)cyclopentane (sulfoxide intermediate)
-
Anhydrous acetonitrile
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Tin(IV) chloride (SnCl₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of Silylated Uracil:
-
To a suspension of uracil in anhydrous acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA).
-
Reflux the reaction mixture for 1 hour to ensure complete silylation of the uracil.
-
-
Glycosylation Reaction:
-
After cooling the silylated uracil solution to room temperature, add a solution of the sulfoxide intermediate in anhydrous acetonitrile.
-
Add SnCl₄ to the reaction mixture and heat to 40°C for 5 hours.
-
If the reaction is incomplete, an additional portion of SnCl₄ can be added, and the reaction continued for another 5 hours.[7]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Concentrate the organic layer using a rotary evaporator.
-
Purify the crude product by column chromatography to yield the desired 2′,3′‐O‐Isopropylidene‐5′‐O‐tert‐butyldiphenylsilyl‐4′‐thiouridine.[8]
-
-
Deprotection:
-
Subsequent deprotection steps are required to remove the protecting groups from the sugar moiety and yield the final 4'-thiouridine analog. This typically involves treatment with reagents such as TBAF to remove silyl (B83357) groups and acid to hydrolyze acetonides.[8]
-
Mechanism of Action
The primary mechanism of antitumor activity for 4'-modified nucleoside analogs is the disruption of DNA synthesis.[6] These compounds are intracellularly phosphorylated to their active triphosphate forms, which then act as competitive inhibitors or alternative substrates for DNA polymerases.[9]
Incorporation of the analog into the growing DNA chain can lead to chain termination. Furthermore, the presence of the modified nucleoside within the DNA can trigger a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[10] For some analogs, this process involves the activation of the ATM-dependent DNA damage response pathway, leading to the phosphorylation of downstream effectors such as Chk1 and Chk2.[11]
Signaling Pathway of 4'-Thionucleoside Analog-Induced Cell Death
In Vitro Antitumor Activity
The antitumor activity of 4'-modified nucleoside analogs has been evaluated in a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the in vitro potency of these compounds.
Quantitative Data: In Vitro Cytotoxicity of 4'-Thio-FAC
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Capan-1 | Pancreatic | 0.01 - 0.2 |
| MIA-PaCa-2 | Pancreatic | 0.01 - 0.2 |
| BxPC-3 | Pancreatic | 0.01 - 0.2 |
| SK-OV-3 | Ovarian | 0.01 - 0.2 |
| OVCAR-3 | Ovarian | 0.01 - 0.2 |
| ES-2 | Ovarian | 0.01 - 0.2 |
| Data from Zajchowski et al. (2005)[8] |
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
4'-modified nucleoside analog stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4M HCl, Triton X-100, and isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4'-modified nucleoside analog in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add a specific volume of MTT solution to each well (e.g., 10 µL of 5 mg/mL stock).[12]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[7]
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software program.
-
In Vivo Antitumor Efficacy
The in vivo antitumor activity of 4'-modified nucleoside analogs is typically evaluated in mouse xenograft models, where human tumor cells are implanted into immunodeficient mice.
Quantitative Data: In Vivo Antitumor Activity of 4'-thio-DMDC
| Tumor Model | Treatment | Tumor Growth Inhibition (%) |
| Murine Sarcoma S-180 | 4'-thio-DMDC | Potent antitumor activity observed |
| Human Fibrosarcoma HT-1080 | 4'-thio-DMDC | Potent antitumor activity observed |
| Data from Miura et al. (1996)[6] |
Detailed Experimental Protocol: Subcutaneous Xenograft Tumor Model
This protocol outlines the general steps for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of a 4'-modified nucleoside analog.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Culture the chosen human cancer cell line under standard conditions until they are in the exponential growth phase.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a serum-free medium or PBS at a specific concentration (e.g., 5 x 10⁶ cells/100 µL).
-
For some cell lines, mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor engraftment.[13]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Drug Administration:
-
Administer the test compound and vehicle to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for the predetermined duration or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Experimental Workflow for Preclinical Evaluation
Conclusion and Future Directions
4'-modified nucleoside analogs, particularly 4'-thionucleosides, represent a promising class of compounds for the development of novel anticancer therapies. Their mechanism of action, centered on the disruption of DNA synthesis and the induction of a DNA damage response, is a well-validated strategy in oncology. The data presented in this guide, drawn from studies on analogs of 4'-Deoxy-xylo-uridine, highlight the potential of this chemical space.
Future research should focus on the synthesis and evaluation of a broader range of 4'-modified uridine (B1682114) and cytidine (B196190) analogs to establish clear structure-activity relationships. Further elucidation of the specific downstream signaling pathways activated by these compounds will be crucial for identifying potential biomarkers for patient stratification and for designing rational combination therapies. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising antitumor agents toward clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA-damage response pathways triggered by viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LLC cells tumor xenograft model [protocols.io]
- 6. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]
- 7. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a 4′‐Thiouridine Building‐Block for Solid‐Phase Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repair of DNA damage induced by the novel nucleoside analogue CNDAG through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. researchgate.net [researchgate.net]
4'-Deoxy-xylo-uridine: A Technical Overview of a Promising Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Deoxy-xylo-uridine is a synthetic nucleoside analog that belongs to the class of pyrimidine (B1678525) derivatives. Its structural modification, specifically the removal of the hydroxyl group at the 4' position of the xylose sugar moiety, confers unique chemical and biological properties that have garnered interest within the scientific community. This technical guide provides a preliminary investigation into the properties of 4'-Deoxy-xylo-uridine, summarizing its known biological activities, potential mechanisms of action, and relevant experimental data. While specific quantitative data for 4'-Deoxy-xylo-uridine remains limited in publicly available literature, this document extrapolates information from closely related compounds and general methodologies to provide a foundational understanding for researchers in the field.
Chemical and Physical Properties
A comprehensive table summarizing the key chemical and physical properties of 4'-Deoxy-xylo-uridine is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of future experiments.
| Property | Value | Source |
| CAS Number | 63527-47-9 | [1] |
| Molecular Formula | C9H12N2O5 | Inferred |
| Molecular Weight | 228.20 g/mol | Inferred |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
Biological Activities and Mechanism of Action
4'-Deoxy-xylo-uridine is classified as a purine (B94841) nucleoside analog and is suggested to possess antitumor activity.[2] The primary proposed mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis.[2]
Inhibition of DNA Synthesis
Nucleoside analogs often exert their cytotoxic effects by interfering with the synthesis of DNA. After cellular uptake, these compounds are typically phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA polymerases. Incorporation of the modified nucleotide into a growing DNA strand can lead to chain termination, thereby halting DNA replication and ultimately leading to cell death.
The logical workflow for the proposed mechanism of DNA synthesis inhibition is illustrated below.
Caption: Proposed metabolic activation and mechanism of DNA synthesis inhibition by 4'-Deoxy-xylo-uridine.
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is another key mechanism by which nucleoside analogs exert their anticancer effects. This process is often initiated by cellular stress, such as the inhibition of DNA synthesis. The mitochondrial (intrinsic) pathway of apoptosis is a likely route for nucleoside analog-induced cell death. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
A simplified diagram of the intrinsic apoptosis pathway potentially induced by 4'-Deoxy-xylo-uridine is shown below.
Caption: Simplified intrinsic apoptosis pathway potentially triggered by 4'-Deoxy-xylo-uridine.
Experimental Protocols
Synthesis of 4'-Deoxy-xylo-uridine
The synthesis of xylo-nucleosides can be a complex multi-step process. A general approach often involves the modification of a readily available starting material, such as uridine. The synthesis of 4'-deoxy nucleosides typically requires the selective deoxygenation of the 4'-hydroxyl group of a protected nucleoside intermediate. This can be achieved through various chemical reactions, such as Barton-McCombie deoxygenation or related radical-based methods. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for 4'-Deoxy-xylo-uridine.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4'-Deoxy-xylo-uridine and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate form of 4'-Deoxy-xylo-uridine to inhibit the activity of DNA polymerase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP), DNA polymerase, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the triphosphate of 4'-Deoxy-xylo-uridine to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Quantification of DNA Synthesis: Separate the unincorporated radiolabeled dNTPs from the newly synthesized DNA (e.g., by trichloroacetic acid precipitation and filtration).
-
Data Analysis: Measure the radioactivity of the synthesized DNA and calculate the percentage of inhibition of DNA polymerase activity. Determine the IC50 or Ki value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with 4'-Deoxy-xylo-uridine at a concentration expected to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Quantitative Data
Conclusion
4'-Deoxy-xylo-uridine represents a nucleoside analog with potential as an antitumor agent, likely functioning through the inhibition of DNA synthesis and the induction of apoptosis. While a detailed characterization of this specific compound is still needed, the information gathered on related structures and general methodologies provides a solid foundation for future research. The synthesis, purification, and comprehensive biological evaluation of 4'-Deoxy-xylo-uridine are critical next steps to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide are intended to support and direct these future investigative efforts.
References
- 1. In vitro and in vivo antitumor activity of a novel nucleoside, 4'-thio-2'-deoxy-2'-methylidenecytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Biochemistry of Deoxynucleosides: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Deoxynucleoside Metabolism, Regulation, and Therapeutic Targeting
This technical guide provides a comprehensive overview of the biochemistry of deoxynucleosides, tailored for researchers, scientists, and professionals in drug development. Deoxynucleosides are the fundamental building blocks of deoxyribonucleic acid (DNA) and play a critical role in cellular proliferation, genome integrity, and the development of novel therapeutics. Understanding their intricate metabolic pathways and the signaling networks that govern their homeostasis is paramount for advancing cancer research and antiviral therapies. This document delves into the core principles of deoxynucleoside biochemistry, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this vital area of study.
Fundamental Biochemistry of Deoxynucleosides
Deoxynucleosides are composed of a deoxyribose sugar molecule attached to a nucleobase (adenine, guanine, cytosine, or thymine). Their phosphorylated forms, deoxynucleoside triphosphates (dNTPs), are the immediate precursors for DNA synthesis. The cellular concentration of dNTPs is tightly regulated to ensure high-fidelity DNA replication and repair, as imbalances can lead to mutagenesis and genomic instability, hallmarks of cancer.[1][2]
De Novo Synthesis and Salvage Pathways
Cells employ two primary pathways to generate dNTPs: the de novo synthesis pathway and the salvage pathway.
-
De Novo Synthesis: This pathway synthesizes dNTPs from simpler precursor molecules. The rate-limiting step is the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) by the enzyme ribonucleotide reductase (RNR) .[3] This process is tightly regulated by allosteric mechanisms to maintain a balanced supply of all four dNTPs.
-
Salvage Pathway: This pathway recycles deoxynucleosides and nucleobases derived from the breakdown of DNA and from exogenous sources. Key enzymes in this pathway are deoxynucleoside kinases , including thymidine (B127349) kinase 1 (TK1), deoxycytidine kinase (dCK), deoxyguanosine kinase (dGK), and thymidine kinase 2 (TK2), which phosphorylate deoxynucleosides to their monophosphate forms.[4]
Quantitative Insights into Deoxynucleoside Metabolism
The precise quantification of dNTP pools and the kinetic parameters of the enzymes involved in their metabolism are crucial for understanding cellular physiology and the mechanism of action of nucleoside analog drugs.
Cellular dNTP Concentrations
The intracellular concentrations of dNTPs vary depending on the cell type and cell cycle phase, with significantly higher levels observed in proliferating cells.[5] Imbalances in these pools are associated with various disease states, including cancer.[6]
| Cell Line | dATP (μM) | dGTP (μM) | dCTP (μM) | dTTP (μM) | Reference |
| HL-60 (Human Promyelocytic Leukemia) | 7.22 | Not Detected | 4.96 | 24.52 | [6] |
| Various Cancer Cell Lines (General) | Depleted by 5-fluorouracil (B62378) and methotrexate | Depleted by 5-fluorouracil and methotrexate | Depleted by 5-fluorouracil and methotrexate | - | [2] |
| Various Cancer Cell Lines (General) | Depleted by cytarabine | Depleted by cytarabine | - | - | [2] |
| Various Cancer Cell Lines (General) | Expanded by vincristine | Expanded by vincristine | Expanded by vincristine | - | [2] |
Enzyme Kinetics
The efficiency and specificity of enzymes in the deoxynucleoside metabolic pathways are defined by their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat). These values are critical for understanding substrate preference and for designing effective enzyme inhibitors.
| Enzyme | Substrate | Km (μM) | Phosphate Donor | Reference |
| Human Deoxycytidine Kinase (dCK) | 2'-Deoxycytidine (dCyd) | 0.05 - 0.2 | ATP/UTP | [7] |
| Human Deoxycytidine Kinase (dCK) | 2-Chloro-2'-deoxyadenosine (CdA) | - | ATP/UTP | [7] |
| Human Deoxycytidine Kinase (dCK) | 9-β-D-Arabinofuranosylguanine (araG) | - | ATP/UTP | [7] |
| Mouse Deoxycytidine Kinase (dCK) | 2'-Deoxycytidine (dCyd) | 0.05 - 0.2 | ATP/UTP | [7] |
| Human Deoxyguanosine Kinase (dGK) | Deoxyguanosine (dG) | 7000 (for DXG, a dG analog) | - | [8] |
Therapeutic Indices of Deoxynucleoside Analogs
Deoxynucleoside analogs are a cornerstone of cancer chemotherapy. Their efficacy is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Drug | Cell Line(s) | IC50 | Incubation Time | Reference |
| Goniothalamin (GTN) | Various Human Cancer Cell Lines | 0.62 ± 0.06 to 2.01 ± 0.28 µg/ml | 72 h | [9] |
| Doxorubicin (DOX) | Normal HMSC cells | 0.23 ± 0.40 µg/ml | 72 h | [9] |
| 5-Fluorouracil (5-FU) | OSCC cell lines | Varies with time | 48, 72, 96 h | [10] |
| Docetaxel | OSCC cell lines | Varies with time | 48, 72, 96 h | [10] |
| Paclitaxel and Analogs | Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D) | Varies by analog and cell line | 72 h | [11] |
| Various Ruthenium Complexes | A549, HeLa, HepG2, 16HBE (N), BEAS-2B (N) | Varies widely | - | [12] |
Signaling Pathways Regulating Deoxynucleoside Metabolism
The synthesis and maintenance of dNTP pools are tightly controlled by complex signaling networks that integrate extracellular cues with the cell's metabolic state. Key pathways include the PI3K/Akt/mTOR, ATR-Chk1, and p53 signaling cascades.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and plays a significant role in nucleotide synthesis.[13][14] Activation of this pathway can enhance the expression and activity of enzymes involved in both de novo and salvage pathways.[15][16]
The ATR-Chk1 Pathway
The ATR-Chk1 pathway is a critical component of the DNA damage response.[17] In response to replication stress, often caused by dNTP pool imbalances, this pathway is activated to arrest the cell cycle and promote DNA repair.[18][19][20]
The p53 Pathway
The tumor suppressor p53 plays a crucial role in maintaining genomic stability by regulating the cell cycle, apoptosis, and DNA repair. p53 can influence dNTP pools by transcriptionally regulating key metabolic enzymes, including components of the RNR complex.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying deoxynucleoside biochemistry. This section provides detailed protocols for key assays.
Quantification of dNTP Pools by HPLC-MS/MS
This method offers high sensitivity and specificity for the simultaneous quantification of all four dNTPs.[21][22][23][24]
4.1.1. Cell Lysis and dNTP Extraction
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a cold extraction solution (e.g., 60% methanol).
-
Incubate on ice to precipitate proteins.
-
Centrifuge to pellet cell debris and collect the supernatant containing dNTPs.
4.1.2. Chromatographic Separation
-
Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., a porous graphitic carbon column).
-
Use a gradient elution with appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate the dNTPs.
4.1.3. Mass Spectrometry Detection
-
Introduce the eluent from the HPLC into a tandem mass spectrometer.
-
Ionize the dNTPs (typically using electrospray ionization in negative mode).
-
Detect and quantify the dNTPs based on their specific mass-to-charge ratios using multiple reaction monitoring (MRM).
Ribonucleotide Reductase (RNR) Activity Assay (Radioactive Method)
This assay measures the conversion of a radiolabeled ribonucleotide to its corresponding deoxyribonucleotide.[3][25][26]
4.2.1. Reaction Setup
-
Prepare a reaction mixture containing buffer (e.g., HEPES), a reducing agent (e.g., DTT), magnesium acetate, ATP, and the cell lysate or purified RNR.
-
Add a radiolabeled substrate (e.g., [¹⁴C]CDP or [³H]CDP).
4.2.2. Incubation and Quenching
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
4.2.3. Separation and Detection
-
Separate the radiolabeled deoxyribonucleotide product from the unreacted ribonucleotide substrate (e.g., using thin-layer chromatography or HPLC).
-
Quantify the amount of radioactivity in the product spot or peak using a scintillation counter.
Deoxynucleoside Kinase (dCK) Activity Assay (Coupled Spectrophotometric Method)
This continuous assay measures dCK activity by coupling the phosphorylation of a deoxynucleoside to a series of enzymatic reactions that result in a change in absorbance.[27][28]
4.3.1. Principle
-
dCK phosphorylates a substrate (e.g., deoxyinosine) to its monophosphate form.
-
The product is then acted upon by a series of coupling enzymes (e.g., purine (B94841) nucleoside phosphorylase and xanthine (B1682287) oxidase) to produce a chromogenic product that can be monitored spectrophotometrically.
4.3.2. Reaction Setup
-
Prepare a reaction mixture in a cuvette containing buffer, the deoxynucleoside substrate, ATP, magnesium chloride, the coupling enzymes, and the cell lysate or purified dCK.
-
Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
Conclusion and Future Directions
The study of deoxynucleoside biochemistry is a dynamic field with profound implications for human health. The intricate balance of dNTP pools, maintained by a complex network of synthesis, salvage, and degradation pathways, is essential for genomic integrity. Dysregulation of these pathways is a hallmark of cancer, making the enzymes involved attractive targets for therapeutic intervention. The development and application of deoxynucleoside analogs have revolutionized cancer treatment, and ongoing research continues to identify novel analogs with improved efficacy and reduced toxicity.
Future research will likely focus on several key areas:
-
Systems-level understanding: Integrating quantitative data on dNTP pools, enzyme kinetics, and signaling pathway activities into comprehensive computational models will provide a more holistic understanding of deoxynucleoside metabolism.
-
Targeted therapies: The development of highly specific inhibitors for key enzymes in deoxynucleoside metabolism, guided by structural biology and kinetic studies, holds promise for more effective and less toxic cancer therapies.
-
Personalized medicine: Understanding how genetic variations in metabolic enzymes influence individual responses to nucleoside analog drugs will be crucial for tailoring treatments to specific patient populations.
By continuing to unravel the complexities of deoxynucleoside biochemistry, the scientific community is poised to make significant strides in the fight against cancer and other diseases characterized by aberrant cell proliferation. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this critical area of biomedical science.
References
- 1. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Differences in kinetic properties of pure recombinant human and mouse deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. rsc.org [rsc.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA synthesis from unbalanced nucleotide pools causes limited DNA damage that triggers ATR-CHK1-dependent p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - MetwareBio [metwarebio.com]
- 24. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 25. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies on Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key data related to the exploratory study of purine (B94841) nucleoside analogs. These compounds represent a cornerstone in the treatment of various cancers and viral infections.[1][2][3][4]
Introduction to Purine Nucleoside Analogs
Purine nucleoside analogs are a class of antimetabolites that structurally mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine.[5] This structural similarity allows them to interfere with cellular metabolic pathways, particularly the synthesis of DNA and RNA.[6][7] By disrupting these fundamental processes, they can induce cytotoxicity in rapidly dividing cells, such as cancer cells, or inhibit the replication of viruses.[6][8][9]
The therapeutic landscape for these agents is broad, encompassing treatments for hematological malignancies like leukemia and lymphoma, as well as viral infections caused by Herpes simplex virus (HSV), Cytomegalovirus (CMV), and Human Immunodeficiency Virus (HIV).[9][10][11]
General Mechanism of Action
The efficacy of most purine nucleoside analogs is dependent on their intracellular activation through a series of phosphorylation steps.[12][13]
-
Cellular Uptake: Analogs enter the cell via specific nucleoside transporters embedded in the cell membrane.[14]
-
Phosphorylation Cascade: Once inside, the analog is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form.[6][12][14] The initial phosphorylation is often the rate-limiting step.[14]
-
Inhibition of Nucleic Acid Synthesis: The active triphosphate metabolite competes with natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA or RNA strands by DNA or RNA polymerases.[8][13][14]
-
Chain Termination: Upon incorporation, the analog can terminate the elongation of the nucleic acid chain due to the absence of a 3'-hydroxyl group, a critical component for forming the next phosphodiester bond.[8]
-
Enzyme Inhibition: The triphosphate analogs can also directly inhibit key enzymes involved in nucleic acid synthesis and metabolism, such as ribonucleotide reductase and DNA polymerases.[11][15]
This multi-faceted mechanism ultimately leads to the induction of apoptosis (programmed cell death) in the target cells.[11][13]
References
- 1. Nucleoside-based anticancer drugs: mechanism of action and drug resistance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Purine analogue - Wikipedia [en.wikipedia.org]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 11. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Deoxy-xylo-uridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Deoxy-xylo-uridine is a synthetic nucleoside analog characterized by the absence of a hydroxyl group at the 4' position of the xylofuranose (B8766934) sugar moiety. This structural modification can impart unique chemical and biological properties, making it a molecule of interest in the development of novel therapeutic agents and biochemical probes. The xylo-configuration, an epimer of the natural ribose, already alters the conformational preferences of the sugar ring, which can affect how the nucleoside is recognized by enzymes. The additional removal of the 4'-hydroxyl group further modifies its properties, potentially leading to increased metabolic stability or altered biological activity. This document provides a detailed, multi-step protocol for the chemical synthesis of 4'-Deoxy-xylo-uridine, based on established methodologies for nucleoside synthesis and deoxygenation.
Overall Synthetic Strategy
The synthesis of 4'-Deoxy-xylo-uridine can be approached through a multi-step pathway commencing with a suitably protected xylofuranose derivative. This is followed by glycosylation with uracil (B121893), selective protection of the hydroxyl groups, deoxygenation of the 4'-position, and final deprotection to yield the target compound. The key transformation is the deoxygenation of the 4'-hydroxyl group, which can be effectively achieved using a Barton-McCombie radical deoxygenation reaction.
Experimental Protocols
Part 1: Synthesis of 1-β-D-Xylofuranosyluracil (xylo-Uridine)
This part describes the synthesis of the key intermediate, xylo-uridine, starting from D-xylose.
Step 1.1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose
-
D-xylose is first converted to methyl-D-xylopyranoside, which is then transformed into the furanose form and subsequently benzoylated and acetylated.
-
To a solution of D-xylose in methanol (B129727), add a catalytic amount of acid and reflux to form the methyl xylopyranoside.
-
The pyranoside is then treated with benzoyl chloride in pyridine (B92270) to protect the hydroxyl groups.
-
The anomeric methyl group is replaced by an acetyl group by treatment with acetic anhydride (B1165640) and a Lewis acid catalyst to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose.
Step 1.2: Glycosylation of Uracil
-
Uracil is silylated to increase its nucleophilicity. Suspend uracil in hexamethyldisilazane (B44280) (HMDS) and add a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until the solution becomes clear. Remove the excess HMDS under reduced pressure to obtain silylated uracil.
-
Dissolve the protected xylofuranose from Step 1.1 in anhydrous acetonitrile.
-
Add the silylated uracil to the solution, followed by a Lewis acid catalyst such as stannic chloride (SnCl₄) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by silica (B1680970) gel chromatography to obtain 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)uracil.
Step 1.3: Deprotection to xylo-Uridine
-
Dissolve the protected nucleoside from Step 1.2 in a solution of sodium methoxide (B1231860) in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin or by adding acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or silica gel chromatography to afford pure xylo-uridine.
Part 2: Synthesis of 4'-Deoxy-xylo-uridine
This part outlines the selective protection, deoxygenation, and final deprotection to obtain the target molecule.
Step 2.1: Selective Protection of 2',3'- and 5'-Hydroxyl Groups
-
To a solution of xylo-uridine in anhydrous pyridine, add 1.1 equivalents of tert-butyldiphenylsilyl chloride (TBDPSCl) at 0 °C to selectively protect the primary 5'-hydroxyl group. Stir the reaction at room temperature overnight.
-
After completion, quench the reaction with methanol and remove the solvent under reduced pressure. Purify the 5'-O-TBDPS-xylo-uridine by silica gel chromatography.
-
Dissolve the 5'-protected nucleoside in a mixture of acetone (B3395972) and 2,2-dimethoxypropane. Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature to form the 2',3'-acetonide.
-
Neutralize the reaction with triethylamine, concentrate the mixture, and purify the product by silica gel chromatography to yield 2',3'-O-isopropylidene-5'-O-TBDPS-xylo-uridine.
Step 2.2: 4'-Deoxygenation via Barton-McCombie Reaction
-
To a solution of the protected xylo-uridine from Step 2.1 in anhydrous dichloromethane, add N,N'-thiocarbonyldiimidazole. Stir the mixture at room temperature until the formation of the 4'-thiocarbonyl derivative is complete (monitor by TLC).
-
Remove the solvent and purify the thiocarbonyl intermediate by silica gel chromatography.
-
Dissolve the purified intermediate in anhydrous toluene (B28343). Add tributyltin hydride (Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (around 80-90 °C) under an inert atmosphere for several hours.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude product containing tin byproducts can be purified by treatment with a solution of potassium fluoride (B91410) followed by filtration and silica gel chromatography to yield the protected 4'-deoxy-xylo-uridine.
Step 2.3: Final Deprotection
-
To remove the TBDPS group, dissolve the protected 4'-deoxy nucleoside in tetrahydrofuran (B95107) (THF) and add a solution of tetrabutylammonium (B224687) fluoride (TBAF) (1M in THF). Stir at room temperature until the desilylation is complete.
-
To remove the acetonide group, treat the product from the previous step with an aqueous solution of trifluoroacetic acid (TFA) (e.g., 80% aqueous TFA) at room temperature.
-
After the reaction is complete, neutralize the acid and concentrate the solution.
-
Purify the final product, 4'-Deoxy-xylo-uridine, by reverse-phase HPLC or silica gel chromatography.
Data Presentation
| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |
| 1.2 | 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose, Silylated Uracil | SnCl₄, Acetonitrile, RT | 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)uracil | 70-80 |
| 1.3 | 1-(2,3,5-tri-O-benzoyl-β-D-xylofuranosyl)uracil | NaOMe, Methanol, RT | xylo-Uridine | 85-95 |
| 2.1 | xylo-Uridine | 1. TBDPSCl, Pyridine; 2. 2,2-dimethoxypropane, p-TSA, Acetone | 2',3'-O-isopropylidene-5'-O-TBDPS-xylo-uridine | 60-70 (over 2 steps) |
| 2.2 | 2',3'-O-isopropylidene-5'-O-TBDPS-xylo-uridine | 1. N,N'-thiocarbonyldiimidazole; 2. Bu₃SnH, AIBN, Toluene, Reflux | Protected 4'-Deoxy-xylo-uridine | 50-60 |
| 2.3 | Protected 4'-Deoxy-xylo-uridine | 1. TBAF, THF; 2. 80% aq. TFA | 4'-Deoxy-xylo-uridine | 70-80 (over 2 steps) |
Visualizations
Synthetic Workflow for 4'-Deoxy-xylo-uridine
Caption: Synthetic route for 4'-Deoxy-xylo-uridine.
Barton-McCombie Deoxygenation Cycle
Caption: Radical mechanism of the Barton-McCombie deoxygenation.
Application Notes and Protocols: 4'-Fluorouridine in Virology Research
A Note on the Compound: Initial searches for "4-Deoxy-xylo-uridine" did not yield specific information regarding its applications in virology. However, a significant body of research exists for a closely related compound, 4'-Fluorouridine (4'-FlU) , also known as EIDD-2749. Given the extensive antiviral data available for 4'-FlU, this document will focus on its experimental applications.
Introduction
4'-Fluorouridine (4'-FlU) is a broad-spectrum antiviral ribonucleoside analog that has demonstrated potent activity against a range of RNA viruses. As a nucleoside analog, it functions by targeting and inhibiting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Its oral bioavailability and broad-spectrum efficacy make it a significant candidate for the development of therapeutics against various viral pathogens.[1][2][3] These notes provide an overview of its applications, mechanism of action, and protocols for its use in virology research.
Mechanism of Action
4'-FlU exerts its antiviral effect by inhibiting the viral RNA-dependent RNA polymerase (RdRp). After entering a host cell, 4'-FlU is metabolized into its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA strand by the viral RdRp. The presence of the fluorine atom at the 4' position of the ribose sugar disrupts further elongation of the RNA chain, leading to transcriptional stalling and termination, thereby inhibiting viral replication.[1][2][3] The antiviral effect of 4'-FlU can be competitively inhibited by an excess of exogenous pyrimidines like cytidine (B196190) and uridine.[1][4]
Data Presentation
In Vitro Antiviral Activity of 4'-Fluorouridine
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A Virus (H5N2) | MDCK | CPE Inhibition | 82 | >432 | 5.27 | [5] |
| Orthopoxviruses (Vaccinia, Cowpox) | Murine Cells | Plaque Reduction | < 2 | - | - | [6] |
| SARS-CoV-2 | Various | - | - | - | High | [1][2] |
| Respiratory Syncytial Virus (RSV) | Various | - | - | - | High | [1][2] |
| Nipah Virus (NiV) | - | Minireplicon Reporter Assay | - | - | - | [1][4] |
| Alphaviruses (Chikungunya, Mayaro) | Various | - | Broadly Suppressive | - | - | [7] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect; MDCK: Madin-Darby Canine Kidney.
In Vivo Efficacy of 4'-Fluorouridine
| Virus | Animal Model | Dosage | Treatment Initiation | Outcome | Reference |
| Respiratory Syncytial Virus (RSV) | Mice | 5 mg/kg (once daily, oral) | 24 hours post-infection | Highly efficacious | [1][2] |
| SARS-CoV-2 (various variants) | Ferrets | 20 mg/kg (once daily, oral) | 12 hours post-infection | Highly efficacious | [1][2] |
| Chikungunya Virus (CHIKV) | Mice | - | 2 hours post-infection (most effective), measurable effects up to 24-48 hours post-infection | Reduced disease signs, inflammatory responses, and viral tissue burden | [7] |
| Mayaro Virus | Mice | - | - | Reduced disease signs, inflammatory responses, and viral tissue burden | [7] |
| Cowpox Virus | Mice | 5 mg/kg (parenteral or oral) | Up to 4 days post-infection | Significantly reduced mortality | [6] |
| Vaccinia Virus | SCID Mice | - | - | Delayed mortality | [6] |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/ostrich/Denmark/725/96 (H5N2))
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serial dilutions of 4'-Fluorouridine
-
MTT or similar viability dye
-
Microplate reader
Protocol:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of 4'-Fluorouridine in cell culture medium.
-
Remove the growth medium from the cells and infect them with influenza A virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the different concentrations of 4'-Fluorouridine to the wells. Include untreated infected and uninfected controls.
-
Incubate the plates for 24-48 hours, or until significant CPE is observed in the untreated infected wells.
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Plaque Reduction Assay
This assay quantifies the number of infectious virus particles and is used to determine the inhibitory effect of a compound on virus replication.
Materials:
-
Appropriate cell line for the virus of interest (e.g., Vero cells for many viruses)
-
Virus stock
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Serial dilutions of 4'-Fluorouridine
-
Crystal violet staining solution
Protocol:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of 4'-Fluorouridine.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
In Vitro RdRp Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the viral RNA-dependent RNA polymerase.
Materials:
-
Purified recombinant viral RdRp
-
RNA template and primer
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide)
-
Triphosphate form of 4'-Fluorouridine
-
Reaction buffer
-
Denaturing polyacrylamide gel
Protocol:
-
Set up the RdRp reaction mixture containing the purified enzyme, RNA template-primer, reaction buffer, and a mix of rNTPs (including the labeled one).
-
Add varying concentrations of the triphosphate form of 4'-Fluorouridine to the reaction mixtures.
-
Initiate the reaction by adding the enzyme or rNTPs and incubate at the optimal temperature for the enzyme.
-
Stop the reaction at different time points.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis to separate the extended RNA products.
-
Visualize the products by autoradiography or fluorescence imaging. Inhibition is observed as a decrease in the amount of full-length RNA product or the appearance of prematurely terminated products.
Conclusion
4'-Fluorouridine is a potent and orally bioavailable antiviral agent with a broad spectrum of activity against several important RNA viruses. Its mechanism of action, targeting the viral RdRp, makes it a valuable tool for virology research and a promising candidate for further therapeutic development. The protocols and data presented here provide a foundation for researchers to explore the antiviral properties of 4'-Fluorouridine in their own experimental systems.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4'-Deoxy-xylo-uridine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4'-Deoxy-xylo-uridine is limited in publicly available literature. The following application notes and protocols are based on the biological activities of structurally related nucleoside analogs, particularly those with a xylo-configuration and deoxyuridine derivatives. These should serve as a starting point for experimental design, and optimization will be required for specific cell lines and research questions.
Introduction
4'-Deoxy-xylo-uridine is a synthetic nucleoside analog. Nucleoside analogs are a class of compounds that mimic endogenous nucleosides and can interfere with various cellular processes, most notably DNA and RNA synthesis.[1] Due to their ability to disrupt the replication of rapidly dividing cells, nucleoside analogs are widely investigated as potential anticancer and antiviral agents.[1] The structural modifications in 4'-Deoxy-xylo-uridine, specifically the deoxy function at the 4' position of the xylofuranose (B8766934) ring, may confer unique biological activities, including cytostatic or cytotoxic effects against cancer cell lines.
Mechanism of Action (Hypothesized)
Based on the mechanism of similar deoxyuridine analogs, 4'-Deoxy-xylo-uridine is hypothesized to exert its biological effects primarily through the inhibition of DNA synthesis. After cellular uptake, it is likely phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of the growing DNA chain upon incorporation. This disruption of DNA replication can subsequently trigger cell cycle arrest and apoptosis.
References
Application Notes & Protocols for the Characterization of 4'-Deoxy-xylo-uridine
Introduction
The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Adherence to these protocols will ensure the unambiguous identification and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of a compound. For 4'-Deoxy-xylo-uridine, ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the synthesized molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 4'-Deoxy-xylo-uridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 3-4 seconds
-
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024-4096 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds
-
-
Additional 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the respective nuclei in the molecule.
-
Illustrative NMR Data
The following table summarizes expected ¹H and ¹³C NMR chemical shifts for a 4'-deoxy-uridine analog, based on general knowledge of nucleoside chemistry.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 6 | ~7.8 (d, J ≈ 8 Hz) | ~141 |
| 5 | ~5.7 (d, J ≈ 8 Hz) | ~102 |
| 1' | ~5.9 (d, J ≈ 4 Hz) | ~88 |
| 2' | ~4.2 (m) | ~70 |
| 3' | ~4.0 (m) | ~75 |
| 4' | ~2.1 (m), ~1.8 (m) | ~35 |
| 5' | ~3.7 (m), ~3.6 (m) | ~61 |
| NH | ~11.3 (s) | - |
| C2 | - | ~151 |
| C4 | - | ~163 |
Note: d = doublet, m = multiplet, s = singlet. Chemical shifts are illustrative and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of 4'-Deoxy-xylo-uridine (e.g., 10-100 µM) in a solvent suitable for ESI, such as methanol (B129727), acetonitrile (B52724), or a mixture with water.
-
A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
-
-
Instrument Setup and Data Acquisition:
-
Use an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the parent ion.
-
Compare the experimentally measured mass with the theoretical exact mass calculated for the molecular formula of 4'-Deoxy-xylo-uridine (C₉H₁₂N₂O₅).
-
A mass accuracy of <5 ppm is typically expected for confirmation of the elemental composition.
-
Tandem MS (MS/MS) can be performed to obtain fragmentation patterns, which can provide further structural information.
-
Illustrative Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₅ |
| Theoretical Exact Mass | 228.0746 g/mol |
| Observed Ion (Positive Mode) | [M+H]⁺ |
| Expected m/z (Positive Mode) | 229.0824 |
| Observed Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z (Negative Mode) | 227.0668 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized 4'-Deoxy-xylo-uridine and for its purification. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for nucleoside analysis.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typically employed. Both solvents may contain a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Program (Illustrative):
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 260 nm, which is near the absorbance maximum for the uracil (B121893) chromophore.
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
The purity of the sample is determined by integrating the peak area of the main compound and any impurities. The purity is expressed as a percentage of the total peak area.
-
The retention time (Rt) is a characteristic property of the compound under the specific chromatographic conditions.
-
Illustrative HPLC Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Illustrative Retention Time | 10-15 min (highly dependent on exact conditions) |
| Purity (Target) | >95% |
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule.[1][2] This technique requires a single, high-quality crystal of the compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Grow single crystals of 4'-Deoxy-xylo-uridine. This is often the most challenging step.
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion (hanging or sitting drop), and slow cooling of a saturated solution.
-
Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, water, ethyl acetate) to find suitable crystallization conditions.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Illustrative Crystallographic Data
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = β = γ = 90° |
| Resolution | < 1.0 Å |
| R-factor | < 0.05 |
Note: These values are placeholders and will be determined from the actual X-ray diffraction experiment.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the characterization of 4'-Deoxy-xylo-uridine.
Caption: Overall workflow for the synthesis and characterization of 4'-Deoxy-xylo-uridine.
Caption: Detailed workflow for NMR-based structural elucidation.
References
Application Notes and Protocols for Incorporating 4'-Deoxy-xylo-uridine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a powerful strategy in the development of therapeutic and diagnostic agents. 4'-Deoxy-xylo-uridine, a sugar-modified analog of uridine, offers unique stereochemical properties that can influence the structure, stability, and biological activity of oligonucleotides. This document provides detailed application notes and protocols for the two primary methods of incorporating 4'-Deoxy-xylo-uridine into oligonucleotides: chemical synthesis via the phosphoramidite (B1245037) method and enzymatic incorporation using DNA polymerases.
Section 1: Chemical Synthesis using 4'-Deoxy-xylo-uridine Phosphoramidite
Chemical synthesis on a solid support is the most established and versatile method for incorporating modified nucleosides into oligonucleotides with high purity and yield.[1] This process involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support.[2]
Synthesis of 4'-Deoxy-xylo-uridine Phosphoramidite
The key reagent for chemical synthesis is the 4'-Deoxy-xylo-uridine phosphoramidite. While the synthesis of the specific 4'-Deoxy-xylo-uridine phosphoramidite is not widely documented in publicly available literature, a reliable synthesis protocol can be adapted from the synthesis of a closely related analog, 4'-C-(hydroxymethyl)uridine phosphoramidite. The general steps involve:
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of 4'-Deoxy-xylo-uridine is protected with a dimethoxytrityl (DMT) group to prevent unwanted reactions during synthesis.[3]
-
Phosphitylation of the 3'-hydroxyl group: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[3]
A detailed protocol for the synthesis of a related xylo-uridine phosphoramidite has been described, providing a strong basis for the synthesis of the 4'-Deoxy-xylo-uridine analog.
Solid-Phase Oligonucleotide Synthesis Cycle
The incorporation of the 4'-Deoxy-xylo-uridine phosphoramidite into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle.[4] Each cycle consists of four main steps:
-
Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain.
-
Coupling: Activation of the 4'-Deoxy-xylo-uridine phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.[4]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester linkage.
References
A Practical Guide to Working with Modified Nucleosides: Applications and Protocols for Researchers
For researchers, scientists, and drug development professionals, the incorporation of modified nucleosides into oligonucleotides represents a powerful tool to enhance therapeutic potential and elucidate biological mechanisms. This guide provides a detailed overview of key applications, experimental protocols, and data analysis techniques for working with these synthetic analogs.
Modified nucleosides, which are structural variants of the canonical DNA and RNA bases, offer a versatile platform for optimizing the properties of nucleic acid-based therapeutics, such as antisense oligonucleotides, siRNAs, and mRNA vaccines.[1][2] Strategic modifications to the nucleobase, sugar moiety, or phosphate (B84403) backbone can confer increased nuclease resistance, improved binding affinity, and reduced immunogenicity.[3][4][5] This guide will delve into the practical aspects of synthesizing, analyzing, and utilizing oligonucleotides containing these critical modifications.
Application Notes
The utility of modified nucleosides spans a wide range of research and therapeutic areas. In the realm of RNA interference (RNAi), chemical modifications are essential for improving the in vivo stability and efficacy of small interfering RNAs (siRNAs).[6] For instance, the introduction of 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) modifications can protect siRNAs from degradation by cellular nucleases.[6] Furthermore, modifications at specific positions within the siRNA duplex can mitigate off-target effects, a crucial consideration for therapeutic applications.
In the rapidly advancing field of mRNA therapeutics, the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ) has been a pivotal innovation. This modification helps to dampen the innate immune response against exogenous mRNA and significantly enhances protein translation, as famously demonstrated in the development of COVID-19 mRNA vaccines.[3]
Beyond therapeutics, modified nucleosides serve as invaluable tools in basic research. They can be used as probes to study DNA and RNA structures, protein-nucleic acid interactions, and the mechanisms of enzymes that process nucleic acids. The site-specific incorporation of fluorescently labeled or cross-linking nucleosides enables detailed structural and functional analyses of complex biological systems.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Modified Oligonucleotides via Phosphoramidite (B1245037) Chemistry
Solid-phase synthesis using phosphoramidite chemistry is the standard method for producing custom oligonucleotides with high fidelity.[7][8] The process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Unmodified and modified nucleoside phosphoramidites
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (A and B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Ensure all reagents are anhydrous and loaded onto the synthesizer. Program the desired oligonucleotide sequence and synthesis parameters.
-
Synthesis Cycle (Repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[7]
-
Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group of the growing chain.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.[7]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.[7]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low coupling efficiency | Inactive phosphoramidites or activator | Use fresh, high-quality reagents. Ensure anhydrous conditions. |
| Presence of deletion mutants | Inefficient capping | Optimize capping time and reagent concentrations. |
| Incomplete deprotection | Insufficient deprotection time or temperature | Increase deprotection time or use a stronger deprotection solution if compatible with modifications. |
Protocol 2: In Vitro Transcription for Incorporation of Modified Nucleotides
In vitro transcription (IVT) is a widely used method to synthesize RNA molecules, including those containing modified nucleotides.[3][] This technique is particularly relevant for the production of mRNA for vaccines and therapeutics.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
RNA polymerase (T7, T3, or SP6)
-
Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP)
-
Modified NTPs (e.g., N1-methylpseudouridine-5'-triphosphate)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the transcription buffer, NTPs (with the desired ratio of modified to unmodified NTPs), linearized DNA template, and RNase inhibitor.
-
Initiation: Add the RNA polymerase to the reaction mixture and incubate at the optimal temperature (typically 37°C).[]
-
Elongation: The polymerase synthesizes the RNA transcript based on the DNA template. Incubation times can range from 2 to 4 hours.
-
Template Removal: Add DNase I to the reaction to digest the DNA template.[]
-
Purification: Purify the synthesized RNA using a suitable method, such as spin column chromatography or lithium chloride precipitation.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low RNA yield | Degraded DNA template or polymerase | Use high-quality, intact template DNA. Ensure the polymerase is active. |
| Incomplete transcripts | Suboptimal NTP concentration | Optimize the concentration of all NTPs, including the modified ones. |
| RNA degradation | RNase contamination | Use RNase-free reagents and consumables. Maintain a sterile work environment. |
Protocol 3: Analysis of Modified Nucleosides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides in RNA samples.[10][11]
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Reversed-phase C18 column
-
Mobile phases (e.g., ammonium acetate (B1210297) and acetonitrile)
-
Nucleoside standards (for calibration curves)
Procedure:
-
RNA Digestion: The purified RNA is enzymatically digested to its constituent nucleosides using nuclease P1 and alkaline phosphatase.[10]
-
LC Separation: The resulting nucleoside mixture is injected onto the LC system and separated on a C18 column based on hydrophobicity.[11]
-
MS/MS Detection: The separated nucleosides are ionized (typically by electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each nucleoside (unmodified and modified) for accurate quantification.[10]
-
Quantification: The abundance of each modified nucleoside is determined by comparing its peak area to a standard curve generated from known concentrations of pure nucleoside standards.[11]
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor peak shape | Suboptimal chromatography conditions | Optimize mobile phase composition, gradient, and column temperature. |
| Low signal intensity | Inefficient ionization or sample loss | Optimize MS source parameters. Ensure complete digestion and efficient sample recovery. |
| Inaccurate quantification | Matrix effects or improper calibration | Use stable isotope-labeled internal standards. Prepare a comprehensive calibration curve. |
Data Presentation
Table 1: Impact of 2'-Modifications on siRNA Nuclease Stability
| Modification | Position in Guide Strand | Half-life in Serum (hours) | Reference |
| Unmodified | N/A | < 1 | [12] |
| 2'-O-Methyl | Alternating | > 24 | [13] |
| 2'-Fluoro | Pyrimidines | 12 - 24 | [6] |
| Locked Nucleic Acid (LNA) | Flanking regions | > 48 | [14] |
Table 2: Effect of Nucleobase Modifications on siRNA Silencing Efficacy
| Modification | Target Gene | IC50 (nM) | Fold Change vs. Unmodified | Reference |
| Unmodified | ApoB | 0.123 | 1.0 | [15] |
| Unlocked Nucleic Acid (UNA) at position 4 | ApoB | ~0.13 | ~1.1 | [15] |
| Unlocked Nucleic Acid (UNA) at position 17 | ApoB | 1.29 | 10.5 | [15] |
| 5-fluoro-2'-deoxyuridine (FdU) | Thymidylate Synthase | Varies by position | Enhanced cytotoxicity | [16] |
Visualizations
Caption: Overall experimental workflow for working with modified nucleosides.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Simplified signaling pathway of siRNA-mediated gene silencing.
Handling and Storage
Proper handling and storage of modified nucleosides and oligonucleotides are crucial to maintain their integrity and ensure experimental success.
-
Phosphoramidites: These reagents are sensitive to moisture and oxidation. They should be stored at -20°C under an inert atmosphere (e.g., argon).[17] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Solutions of phosphoramidites in anhydrous acetonitrile are typically stable for a few days when stored properly.[17]
-
Modified Oligonucleotides: Lyophilized oligonucleotides are generally stable at -20°C for extended periods. Once resuspended in nuclease-free buffer or water, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is essential to use nuclease-free consumables and maintain a clean working environment to prevent degradation.
This guide provides a foundational framework for researchers embarking on studies involving modified nucleosides. By understanding the key applications, adhering to detailed protocols, and implementing robust analytical techniques, scientists can effectively harness the power of these chemical modifications to advance both basic research and the development of novel nucleic acid-based therapeutics.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 6. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 8. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Nuclease Resistance Design and Protocols [genelink.com]
- 15. Analysis of acyclic nucleoside modifications in siRNAs finds sensitivity at position 1 that is restored by 5′-terminal phosphorylation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Deoxy-xylo-uridine as a Tool for Studying DNA Repair
A Note to the Researcher:
Extensive literature searches for "4'-Deoxy-xylo-uridine" (dXU) did not yield specific studies detailing its use as a tool for investigating DNA repair mechanisms. The current body of scientific research does not provide established protocols, quantitative data, or defined signaling pathways related to the interaction of dXU with DNA repair enzymes.
However, based on the structural characteristics of related xylo-nucleosides and 4'-modified nucleosides, we can infer potential, yet currently hypothetical, applications. The altered sugar pucker in the xylo-configuration would likely introduce significant distortion to the DNA backbone if incorporated. This could make it a substrate for DNA repair pathways that recognize structural anomalies or, conversely, a steric hindrance that inhibits repair enzyme activity.
To provide a practical and informative resource, this document will focus on a well-established uracil (B121893) analog, 5-Fluoro-2'-deoxyuridine (5-FdU) , which is extensively used to study DNA repair, particularly the Base Excision Repair (BER) pathway. The principles, protocols, and data presentation formats provided for 5-FdU can serve as a template for investigating novel nucleoside analogs like 4'-Deoxy-xylo-uridine in the future.
Application Notes: 5-Fluoro-2'-deoxyuridine (5-FdU) as a Tool for Studying DNA Repair
Introduction
5-Fluoro-2'-deoxyuridine (5-FdU), the deoxyribonucleoside of the widely used chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU), is a powerful tool for probing the intricacies of DNA repair and cellular responses to DNA damage. Its mechanism of action involves metabolic conversion to 5-fluoro-dUTP (5-FdUTP), which can be incorporated into DNA by DNA polymerases in place of thymidine (B127349) triphosphate (dTTP). The resulting 5-FU-containing DNA is a substrate for the Base Excision Repair (BER) pathway, primarily initiated by Uracil-DNA Glycosylase (UNG). The subsequent processing of this lesion can lead to the formation of DNA strand breaks, replication fork collapse, and ultimately, cell death.[1][2]
Mechanism of Action and Application in DNA Repair Studies
The utility of 5-FdU in DNA repair research stems from its ability to introduce a specific type of lesion (5-FU in DNA) that is recognized and processed by the BER machinery. This allows researchers to:
-
Investigate the activity and substrate specificity of Uracil-DNA Glycosylases (UNG/SMUG1): By incorporating 5-FU into synthetic DNA oligonucleotides, one can perform in vitro assays to measure the enzymatic activity of purified DNA glycosylases.[1]
-
Study the cellular response to BER-induced DNA damage: Treatment of cells with 5-FdU triggers a DNA damage response (DDR) that can be monitored by observing the activation of checkpoint kinases (ATM, ATR), the formation of γH2AX foci, and the recruitment of other DNA repair factors.
-
Screen for inhibitors of the BER pathway: 5-FdU-induced cytotoxicity is dependent on an active BER pathway. Therefore, it can be used in high-throughput screens to identify small molecules that inhibit UNG or other components of the BER pathway, as these inhibitors would be expected to rescue cells from 5-FdU-induced cell death.[3]
-
Explore synthetic lethality in cancer cells: Cancers with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR), may be particularly sensitive to 5-FdU treatment. This is because the single-strand breaks generated during BER can be converted to more lethal double-strand breaks during DNA replication, which require HR for repair.
Signaling Pathway: Base Excision Repair of 5-FU in DNA
The diagram below illustrates the key steps in the Base Excision Repair of a 5-FU lesion in DNA.
Caption: Base Excision Repair (BER) pathway for a 5-FU lesion in DNA.
Quantitative Data
The following tables summarize representative quantitative data on the effects of 5-FdU and the inhibition of Uracil-DNA Glycosylase (UNG).
Table 1: Cytotoxicity of 5-FdU in Colorectal Cancer Cell Lines with and without UNG Inhibition [3]
| Cell Line | 5-FdU IC₅₀ (nM) - UNG Active | 5-FdU IC₅₀ (nM) - UNG Inhibited | Fold Sensitization |
| HT29 | 100 | 1.4 | 71.4 |
| SW480 | 50 | 8.3 | 6.0 |
| KM12 | 200 | 10 | 20.0 |
| DLD1 | 150 | 25 | 6.0 |
| HCT15 | 80 | 10 | 8.0 |
| HCT116 | 90 | 15 | 6.0 |
Table 2: Effect of UNG Inhibition on Genomic Uracil Levels [4]
| Cell Line | Condition | % DNA in Comet Tail (Mean ± SD) |
| 32Dcl3 | Control (UNG Active) | 5 ± 2 |
| 32Dcl3 | UNG Inhibited (expresses UGI) | 40 ± 5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay) Following 5-FdU Treatment
This protocol is used to determine the cytotoxic effects of 5-FdU on a panel of cell lines.
Materials:
-
Cell lines of interest
-
Complete growth medium
-
96-well plates
-
5-Fluoro-2'-deoxyuridine (5-FdU) stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of 5-FdU in complete growth medium. A typical concentration range would be from 1 nM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the 5-FdU dilutions to the appropriate wells. Include wells with medium and no drug as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC₅₀ value.
Protocol 2: Detection of DNA Damage by γH2AX Immunofluorescence
This protocol is for visualizing DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a 24-well plate
-
5-FdU
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Anti-phospho-Histone H2A.X (Ser139) antibody (primary antibody)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of 5-FdU for 24-48 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Protocol 3: In Vitro Uracil-DNA Glycosylase (UNG) Activity Assay
This protocol measures the activity of purified UNG on a 5-FU containing DNA substrate.[5]
Materials:
-
Purified human UNG2 enzyme
-
Synthetic oligonucleotide containing a single 5-FU residue, labeled with a fluorophore (e.g., FAM) at the 5' end.
-
Complementary unlabeled oligonucleotide
-
UNG reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7M Urea)
-
Gel imaging system
Procedure:
-
Anneal the FAM-labeled 5-FU-containing oligonucleotide with its complementary strand to create a double-stranded DNA substrate.
-
Set up the reaction by mixing the UNG reaction buffer, the DNA substrate (e.g., 100 nM final concentration), and varying concentrations of purified UNG2.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of formamide loading buffer.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the gel using a fluorescence imager. The product of the UNG reaction will be a shorter, faster-migrating band corresponding to the cleaved oligonucleotide.
-
Quantify the band intensities to determine the percentage of substrate cleaved.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating a novel nucleoside analog's effect on DNA repair.
Caption: A generalized experimental workflow for studying a new nucleoside analog.
References
- 1. 5-Fluorouracil incorporated into DNA is excised by the Smug1 DNA glycosylase to reduce drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Participation of DNA repair in the response to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Uracil DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 kinase inhibits uracil DNA glycosylase UNG2 to enhance oxidative DNA damage and stimulate genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay design for analysis of human uracil DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4'-Deoxy-xylo-uridine in Enzymatic Assays: A Review of Available Data
While information on related compounds, such as 4'-substituted and other deoxy-sugar modified nucleosides, is more abundant, direct experimental data on the interaction of 4'-Deoxy-xylo-uridine with specific enzymes is scarce. Commercial suppliers list it as a research chemical, sometimes categorized under purine (B94841) nucleoside analogs with general antitumor activity, but specific enzymatic targets and inhibitory concentrations are not provided.
General Context: Uridine (B1682114) Analogs in Enzymatic Assays
Uridine and its analogs are crucial molecules in various biochemical processes and are frequently utilized in enzymatic assays to study the activity of enzymes involved in nucleoside and nucleotide metabolism. These enzymes play vital roles in DNA and RNA synthesis, salvage pathways, and cellular signaling. Key enzyme classes that are often studied using uridine analogs include:
-
Uridine Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. Inhibitors of this enzyme are investigated for their potential to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil.
-
Thymidine Phosphorylase: While primarily acting on thymidine, this enzyme can also interact with other pyrimidine (B1678525) nucleosides.
-
Nucleoside Kinases: These enzymes phosphorylate nucleosides to form nucleotides, a critical step for their incorporation into nucleic acids.
-
DNA and RNA Polymerases: These enzymes are responsible for the synthesis of DNA and RNA, respectively. Nucleoside analogs can act as substrates or inhibitors, often leading to chain termination during nucleic acid synthesis, a mechanism exploited in antiviral and anticancer therapies.
Potential (but Unconfirmed) Areas of Application for 4'-Deoxy-xylo-uridine
Based on the structure of 4'-Deoxy-xylo-uridine, which features a modification at the 4'-position of the ribose sugar, it could theoretically be investigated in assays for enzymes that are sensitive to the conformation and structure of the sugar moiety. The "xylo" configuration indicates an altered stereochemistry compared to the natural "ribo" configuration, which could influence its binding to the active sites of various enzymes.
Hypothetical Signaling Pathway Interaction:
The metabolism of nucleoside analogs typically involves phosphorylation by cellular kinases to their active triphosphate forms. These triphosphates can then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerases. If incorporated, they can lead to chain termination and inhibition of DNA replication, a pathway central to the mechanism of many antiviral and anticancer drugs.
Application Notes and Protocols for Testing the Bioactivity of 4'-Deoxy-xylo-uridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the potential bioactivity of the nucleoside analog 4'-Deoxy-xylo-uridine. The following protocols are foundational methods for determining cytotoxicity, antiviral efficacy, and the mechanism of action.
Introduction to 4'-Deoxy-xylo-uridine and its Potential Bioactivities
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2] Modifications to the sugar moiety, such as the 4'-deoxy substitution in 4'-Deoxy-xylo-uridine, can confer unique biological properties, including altered substrate specificity for viral or cellular enzymes and increased stability.[3] Analogs with modifications in the deoxyribose moiety have shown significant antiviral activity against various viruses, including orthopoxviruses and hepatitis B virus (HBV).[3][4] The primary anticipated bioactivities for 4'-Deoxy-xylo-uridine are therefore antiviral and cytotoxic effects. The following protocols are designed to test these hypotheses.
Quantitative Bioactivity Data of Related Nucleoside Analogs
The following tables summarize the bioactivity of various nucleoside analogs structurally related to 4'-Deoxy-xylo-uridine. This data is provided for comparative purposes and to offer a reference range for expected potencies.
Table 1: Antiviral Activity of Selected Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 5-iodo-2′-deoxyuridine (IDU) | Vaccinia Virus | - | <2 | [3] |
| 5-iodo-2′-deoxyuridine (IDU) | Cowpox Virus | - | <2 | [3] |
| 1-(2-deoxy-β-d-lyxofuranosyl)thymine | Duck Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 4.1 | [4] |
| 1-(2-deoxy-β-d-lyxofuranosyl)-5-trifluoromethyluracil | Duck Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 3.3 | [4] |
| 1-(2-deoxy-2-fluoro-β-d-xylofuranosyl)thymine | Duck Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 3.8 | [4] |
| 2',3'-dideoxy-2',3'-didehydro-2'-fluorothymidine | Duck Hepatitis B Virus (DHBV) | Primary Duck Hepatocytes | 0.2 | [4] |
| 1-(2-deoxy-2-fluoro-β-d-xylofuranosyl)thymine | Human Hepatitis B Virus (HBV) | 2.2.15 cells | 19.2 | [4] |
| 2',3'-dideoxy-2',3'-didehydro-2'-fluorothymidine | Lamivudine-resistant HBV | - | 4.1 | [4] |
| IW3 (uridine derivative) | Influenza A Virus (H5N2) | MDCK | 72 | [5] |
| IW7 (uridine derivative) | Influenza A Virus (H5N2) | MDCK | 63 | [5] |
Table 2: Cytotoxicity of Selected Nucleoside Analogs
| Compound | Cell Line | LD50 (µM) | Reference |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | 47-DN (Breast Carcinoma) | 32 | [6] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 (Breast Carcinoma) | 35 | [6] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | MG-63 (Osteosarcoma) | 41 | [6] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 (Colon Tumor) | 200 | [6] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | Colo-357 (Pancreatic Tumor) | 150 | [6] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | HL-60 (Leukemia) | 470 | [6] |
| 5'-deoxy-5-fluorouridine (5'-dFUrd) | Human Bone Marrow Stem Cells | 580 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines the determination of the cytotoxic potential of 4'-Deoxy-xylo-uridine against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
4'-Deoxy-xylo-uridine
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of 4'-Deoxy-xylo-uridine in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antiviral Assay: Plaque Reduction Assay
This protocol is designed to evaluate the antiviral activity of 4'-Deoxy-xylo-uridine against a specific virus (e.g., Herpes Simplex Virus, Influenza Virus).
Principle: The plaque reduction assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
4'-Deoxy-xylo-uridine
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)
-
Virus stock with a known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Remove the medium from the cells and infect them with the virus for 1-2 hours.
-
Compound Treatment: Prepare various concentrations of 4'-Deoxy-xylo-uridine in the overlay medium. After the infection period, remove the virus inoculum and wash the cells with PBS. Add the compound-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days) at 37°C in a 5% CO2 incubator.
-
Plaque Visualization: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cells with crystal violet solution and then wash with water.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Mechanism of Action: DNA Synthesis Inhibition Assay
This protocol aims to determine if 4'-Deoxy-xylo-uridine inhibits DNA synthesis, a common mechanism for nucleoside analogs.[7]
Principle: This assay utilizes the incorporation of a thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA. The incorporated BrdU can be detected using a specific antibody, and the amount of incorporation is proportional to the rate of DNA synthesis.
Materials:
-
4'-Deoxy-xylo-uridine
-
Actively dividing cells
-
Complete cell culture medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of 4'-Deoxy-xylo-uridine as described in the cytotoxicity protocol. Include a positive control for DNA synthesis inhibition (e.g., aphidicolin).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions for the BrdU assay kit.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate.
-
Substrate Addition: Wash the wells and add the enzyme substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance compared to the untreated control indicates inhibition of DNA synthesis. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General experimental workflow for bioactivity testing.
Signaling Pathway: Inhibition of DNA Synthesis
Caption: Proposed mechanism of action via DNA synthesis inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4'-Deoxy-xylo-uridine Synthesis
Welcome to the technical support center for the synthesis of 4'-Deoxy-xylo-uridine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important nucleoside analog. Our goal is to help you improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of xylo-uridine nucleosides?
A common and commercially available starting material is the 1,2-acetonide of D-xylofuranose. This allows for selective protection of the hydroxyl groups, which is crucial for subsequent stereocontrolled glycosylation.
Q2: Why is the choice of protecting groups important in xylo-uridine synthesis?
The selection of appropriate protecting groups is critical to prevent unwanted side reactions at the hydroxyl groups of the xylose sugar and the uracil (B121893) base during synthesis.[1] Benzyl (B1604629) groups are often used for the 3'- and 5'-hydroxyls of the xylose moiety, while the uracil base may also require protection depending on the reaction conditions. The stability and selective removal of these groups are key considerations.
Q3: What are the main challenges in the glycosylation step for synthesizing xylo-nucleosides?
The primary challenge in the glycosylation step is achieving high stereoselectivity to obtain the desired β-anomer. The formation of the α-anomer as a byproduct can complicate purification and reduce the overall yield. Reaction conditions, such as the Lewis acid catalyst, solvent, and temperature, must be carefully optimized to favor the formation of the β-isomer.[1]
Q4: Are there specific difficulties associated with the deprotection of protected xylo-uridine?
Yes, the removal of certain protecting groups can be challenging. For instance, the debenzylation of benzyl ethers from the sugar moiety can be sluggish under standard hydrogenation conditions.[1] This may lead to incomplete deprotection or degradation of the nucleoside. Alternative methods, such as using Lewis acids like BCl₃, may be more effective but require careful control to avoid side reactions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4'-Deoxy-xylo-uridine and its precursors.
Problem 1: Low yield during the preparation of the protected xylose sugar (diacetate).
-
Symptom: The yield of the diacetate xylose precursor is low, and a significant amount of a ring-opened byproduct is observed.[1]
-
Possible Cause: A one-pot acid-catalyzed deprotection and acetylation of the 1,2-acetonide of xylofuranose (B8766934) can lead to the formation of undesired ring-opened products.[1]
-
Solution: Employ a two-step procedure. First, perform the acid-catalyzed deprotection of the acetonide. After isolation of the deprotected sugar, proceed with the acetylation in a separate step. This approach can significantly improve the yield of the desired diacetate.[1]
| Method | Reported Outcome | Reference |
| One-pot deprotection and acetylation | Formation of ring-opened byproduct | [1] |
| Two-step deprotection then acetylation | Reasonably good yield of diacetate 2 | [1] |
Problem 2: Formation of α-anomer during glycosylation.
-
Symptom: NMR analysis of the crude product after the glycosylation reaction shows a mixture of α and β anomers.
-
Possible Cause: The reaction conditions are not optimal for stereoselective glycosylation. The formation of the α-anomer can be a kinetically controlled product in some cases.[1]
-
Solution:
-
Control Reaction Time: For certain glycosylation reactions, shorter reaction times may favor the formation of the desired β-anomer. Monitor the reaction closely by TLC.[1]
-
Choice of Lewis Acid: The type and amount of Lewis acid (e.g., SnCl₄, TMSOTf) can significantly influence the stereochemical outcome. Titrate the amount of Lewis acid to find the optimal concentration.
-
Temperature Control: Perform the reaction at a low temperature to enhance stereoselectivity.
-
Problem 3: Incomplete deprotection of benzyl groups.
-
Symptom: The final product contains residual benzyl protecting groups after the deprotection step.
-
Possible Cause: Standard hydrogenation conditions (e.g., H₂, Pd/C) are not effective for complete removal of benzyl groups from the xylo-nucleoside.[1]
-
Solution:
-
Lewis Acid-Mediated Deprotection: Use a Lewis acid such as boron trichloride (B1173362) (BCl₃) for debenzylation. This method has been shown to be efficient for this substrate.[1]
-
Optimization of Lewis Acid Reaction:
-
Temperature: Perform the reaction at a low temperature (e.g., -78 °C) to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the Lewis acid to avoid degradation of the nucleoside.
-
Quenching: Quench the reaction carefully with a suitable reagent like methanol (B129727).
-
-
| Deprotection Method | Challenges | Alternative Solution | Reference |
| Hydrogenation (H₂, Pd/C) | Sluggish reaction rate, potential for pyrimidine (B1678525) ring reduction | Lewis-acid (BCl₃) mediated debenzylation | [1] |
Problem 4: Difficulty in purifying the final product.
-
Symptom: The crude product is difficult to purify by standard column chromatography, and isomers are hard to separate.
-
Possible Cause:
-
Presence of closely related isomers (e.g., α and β anomers).
-
Incomplete reactions leading to a mixture of starting materials and products.
-
Degradation of the product during purification.
-
-
Solution:
-
Optimize Reaction Conditions: Ensure each reaction step goes to completion to simplify the crude mixture.
-
Chromatography Optimization:
-
Stationary Phase: Use a high-resolution silica (B1680970) gel or consider reverse-phase chromatography.
-
Solvent System: Carefully select and optimize the eluent system to achieve better separation. A gradient elution might be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove minor impurities.
-
Experimental Protocols
General Procedure for Phosphitylation of Protected Xylo-uridine[1]
-
Co-evaporate the tritylated xylo-uridine nucleoside (1 mmol) with dry THF (3 times) and further dry under high vacuum for 1 hour.
-
Under an argon atmosphere, dissolve the compound in anhydrous CH₂Cl₂ (10 ml).
-
Add N,N-diisopropylethylamine (5 mmol).
-
Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (2.5 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction mixture to 0°C and add methanol (0.5 ml) dropwise.
-
Stir the solution for another 15 minutes at room temperature.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthesis pathway for 4'-Deoxy-xylo-uridine.
References
Technical Support Center: Purification of 4'-Deoxy-xylo-uridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4'-Deoxy-xylo-uridine and related synthetic nucleoside analogs.
Troubleshooting Guide
Problem 1: Low yield of purified 4'-Deoxy-xylo-uridine after column chromatography.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Side Reactions: The synthesis may have resulted in a low concentration of the desired product and numerous by-products.[1][2][3] | Solution: Before purification, analyze the crude reaction mixture using TLC or LC-MS to estimate the concentration of the target molecule. Optimize the synthetic reaction conditions to improve the yield and reduce by-products. |
| Product Degradation on Silica (B1680970) Gel: The target molecule may be sensitive to the acidic nature of standard silica gel. | Solution: Consider using a different stationary phase for column chromatography, such as neutral or basic alumina, or deactivated silica gel.[4] A protocol to assess the stability of the compound on different stationary phases can be employed.[4] |
| Improper Eluent System: The chosen solvent system may not be optimal for separating the product from impurities, leading to co-elution and loss of product in mixed fractions. | Solution: Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to identify the optimal eluent for separation. Gradient elution may be necessary to resolve complex mixtures. |
| Product Precipitation on the Column: The compound may have limited solubility in the chosen mobile phase, causing it to precipitate on the column. | Solution: Ensure the crude sample is fully dissolved before loading onto the column. If solubility is an issue, consider modifying the solvent system or using a different purification technique like preparative HPLC with a suitable solvent system. |
Problem 2: Presence of persistent impurities in the final product.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities: Impurities with similar polarity to the desired product are difficult to separate by standard chromatography. | Solution 1: Employ orthogonal purification methods. For instance, if normal-phase chromatography was used, follow up with reversed-phase chromatography (e.g., C18).[5] Solution 2: High-performance liquid chromatography (HPLC) can offer higher resolution for separating closely related compounds.[1][3] |
| Formation of Diastereomers: The synthesis of nucleoside analogs can sometimes result in the formation of diastereomers (e.g., α and β anomers) that are challenging to separate. | Solution: High-resolution chromatography techniques, such as preparative HPLC with a chiral stationary phase or a highly efficient achiral column, may be required. Careful optimization of the mobile phase is crucial. |
| Cleavage of Protecting Groups: Incomplete deprotection or premature cleavage of protecting groups during synthesis or purification can lead to a complex mixture of related impurities. | Solution: Ensure the deprotection step is complete before purification. If protecting groups are unstable on the column, consider changing the stationary phase or the pH of the mobile phase. |
| Degradation of the Nucleobase: The uracil (B121893) moiety can be susceptible to degradation under certain conditions. For instance, cleavage of the uracil function was observed during the synthesis of some 4'-thionucleosides. | Solution: Perform purification steps at low temperatures and avoid harsh acidic or basic conditions. Use of buffered mobile phases can help maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4'-Deoxy-xylo-uridine?
A1: Common impurities in the synthesis of nucleoside analogs include unreacted starting materials, reagents, by-products from side reactions, diastereomers (anomers), and degradation products.[1][2][3] Specifically for nucleoside analogs, impurities can arise from incomplete coupling, failure sequences, and degradation of the nucleobase or the sugar moiety.
Q2: Which chromatographic techniques are most effective for purifying 4'-Deoxy-xylo-uridine?
A2: Flash column chromatography using silica gel is a common initial purification step.[5][6][7] For higher purity, preparative high-performance liquid chromatography (HPLC) is often employed.[1][3] The choice of stationary phase (e.g., normal-phase, reversed-phase, or ion-exchange) and the eluent system is critical for successful separation.[5]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the separation. Staining with a suitable reagent (e.g., potassium permanganate, ceric ammonium (B1175870) molybdate, or UV light for UV-active compounds) can help visualize the spots. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the components in each fraction.
Q4: My purified product is not stable. What can I do?
A4: The stability of synthetic nucleosides can be a concern.[1] To enhance stability, store the purified compound at low temperatures (e.g., -20°C or -80°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. If the compound is sensitive to pH, storing it as a dry solid is preferable to in solution.
Q5: Can I use crystallization to purify 4'-Deoxy-xylo-uridine?
A5: Crystallization can be a highly effective purification method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.[1][3] It is often used as a final purification step after chromatography.
Data Presentation
Table 1: Summary of Purification Data for 4'-Deoxy-xylo-uridine Batches
| Batch ID | Purification Method | Stationary Phase | Mobile Phase | Crude Mass (mg) | Purified Mass (mg) | Yield (%) | Purity (by HPLC, %) | Notes |
| BATCH-001 | Flash Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol (95:5) | 500 | 210 | 42 | 92.5 | Co-elution with a minor impurity. |
| BATCH-002 | Prep-HPLC | C18 | Acetonitrile/Water Gradient | 150 | 95 | 63 | 99.1 | Higher purity achieved. |
| BATCH-003 | Flash Chromatography | Neutral Alumina | Ethyl Acetate/Hexane (80:20) | 620 | 250 | 40 | 95.8 | Used to avoid degradation on silica. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude 4'-Deoxy-xylo-uridine in a minimal amount of the appropriate solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start the elution with the initial solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4'-Deoxy-xylo-uridine.
Mandatory Visualizations
Caption: General workflow for the purification of 4'-Deoxy-xylo-uridine.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, crystallization and preliminary crystallographic analysis of a 4-thiouridine synthetase–RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center [mdpi.com]
- 6. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays with 4-Deoxy-xylo-uridine and its Analogs
Welcome to the technical support center for researchers utilizing 4-Deoxy-xylo-uridine and its derivatives in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions to facilitate the successful application of these compounds in antiviral and anticancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell-based assays?
This compound is a nucleoside analog characterized by a xylose sugar moiety instead of the typical ribose or deoxyribose. In cell-based assays, it and its derivatives are primarily evaluated for their potential as therapeutic agents, specifically for their antiviral and anticancer properties. Its unique structure is explored for the ability to interfere with viral replication or cancer cell proliferation.
Q2: What is the general mechanism of action for xylofuranosyl nucleoside analogs?
The proposed mechanism for many xylofuranosyl nucleoside analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) or interference with cellular DNA synthesis. After cellular uptake, these analogs can be phosphorylated to their active triphosphate form. This active form can then compete with natural nucleotides for incorporation into the growing viral RNA or cellular DNA chain, leading to chain termination and inhibition of replication or proliferation.
Q3: What are the key considerations before starting an experiment with this compound?
Before initiating experiments, it is crucial to:
-
Determine the solubility and stability of the specific this compound analog in your chosen cell culture medium.
-
Establish the optimal concentration range for your experiments through dose-response studies.
-
Select appropriate positive and negative controls for your specific assay (e.g., a known antiviral drug for a viral inhibition assay).
-
Ensure the health and consistency of your cell lines , as this can significantly impact experimental outcomes.
Q4: Can this compound be used to measure cell proliferation like BrdU or EdU?
Currently, there is no evidence to suggest that this compound is incorporated into newly synthesized DNA during cell proliferation in a manner that allows for its use as a marker for S-phase, similar to BrdU or EdU. Its primary application in research is as a potential therapeutic agent, not a labeling reagent.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT, or LDH)
Problem: High variability in absorbance readings between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan (B1609692) crystals.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium. After adding the solubilizing agent, ensure complete dissolution of formazan crystals by gentle shaking and visual inspection.
Problem: No significant dose-dependent cytotoxicity observed.
-
Possible Cause: The concentration range tested is too low, the incubation time is too short, or the compound has low potency against the selected cell line.
-
Solution: Expand the concentration range of your this compound analog. Increase the incubation time to allow for potential delayed cytotoxic effects. Consider screening against a panel of different cell lines to identify more sensitive models.
Problem: Compound precipitates in the culture medium.
-
Possible Cause: Poor solubility of the this compound analog in aqueous solutions.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Perform a solubility test in your final medium before treating the cells.
Antiviral Assays
Problem: Inconsistent antiviral activity in repeat experiments.
-
Possible Cause: Variability in the viral titer, inconsistent cell health, or degradation of the compound.
-
Solution: Use a consistent and accurately tittered viral stock for all experiments. Monitor cell viability and passage number to ensure reproducibility. Prepare fresh dilutions of the this compound analog from a stable stock solution for each experiment.
Problem: High background cytotoxicity masking antiviral effects.
-
Possible Cause: The antiviral activity of the compound occurs at concentrations that are also toxic to the host cells.
-
Solution: Perform a parallel cytotoxicity assay in uninfected cells to determine the non-toxic concentration range of your compound. Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.
Quantitative Data Summary
The following table summarizes the reported cytotoxic and antiviral activities of some xylofuranosyl nucleoside analogs. This data is intended for comparative purposes; actual values may vary depending on the specific experimental conditions.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |
| 3'-deoxy-3'-C-modified xylofuranosyl-uracil | SCC | Cytotoxicity | IC50 | Low µM |
| 3'-deoxy-3'-C-modified xylofuranosyl-thymine | SCC | Cytotoxicity | IC50 | Low µM |
| Adenine-containing xylosyl nucleoside phosphonate | - | Antiviral (MeV) | EC50 | 12 |
| Adenine-containing xylosyl nucleoside phosphonate | - | Antiviral (EV-68) | EC50 | 16 |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN Breast Cancer | Cytotoxicity | LD50 | 32 |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 Breast Cancer | Cytotoxicity | LD50 | 35 |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MG-63 Osteosarcoma | Cytotoxicity | LD50 | 41 |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 Colon Tumor | Cytotoxicity | LD50 | 200 |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HL-60 Leukemia | Cytotoxicity | LD50 | 470 |
Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: General Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the this compound analog.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction relative to the virus-only control and determine the EC50 value.
Visualizations
Caption: General workflow for evaluating this compound analogs.
Caption: Putative mechanism of action for this compound.
Technical Support Center: Protocol Refinement for Novel Uridine Analogue Experiments
Frequently Asked Questions (FAQs)
Q1: My novel uridine (B1682114) analogue shows inconsistent antiviral activity. What are the potential causes?
A1: Inconsistent antiviral results can stem from several factors:
-
Compound Stability: The analogue may be unstable in the cell culture medium or under specific experimental conditions. Consider evaluating its stability over the course of the experiment.
-
Cell Health and Confluency: Ensure that the cell monolayers are healthy and fully confluent before infection. Stressed or overly dense cells can lead to variable results.
-
Assay Variability: The sensitivity of the antiviral assay itself can be a source of inconsistency. It is advisable to include positive and negative controls in every experiment and to perform assays in triplicate to ensure reproducibility.
-
Incorrect Concentration Range: The tested concentrations might be too high, leading to cytotoxicity that masks the specific antiviral effect, or too low to produce a discernible inhibition of viral replication. A broad dose-response experiment is recommended to determine the optimal concentration range.[1]
Q2: I am observing high cytotoxicity with my 4'-Deoxy-xylo-uridine analogue. How can I mitigate this?
A2: Cytotoxicity is a common challenge with nucleoside analogues. Here are some strategies to address it:
-
Determine the Cytotoxic Concentration (CC50): Perform a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) to determine the concentration at which the compound is toxic to the cells.[2] This will help in selecting a concentration range for antiviral assays that is non-toxic.
-
Prodrug Approach: If the analogue's mechanism allows, consider a prodrug strategy. Prodrugs can be designed for targeted delivery and activation in infected cells, thereby minimizing exposure of healthy cells to the active, and potentially toxic, form of the drug.
-
Combination Therapy: Investigate synergistic effects with other antiviral agents. Combining your analogue with another drug at lower concentrations might enhance the antiviral effect while reducing overall cytotoxicity.
Q3: How is my uridine analogue likely exerting its antiviral effect?
A3: The primary mechanism of action for many nucleoside analogues involves the inhibition of viral replication. After cellular uptake, the analogue is typically phosphorylated to its active triphosphate form. This triphosphate can then:
-
Inhibit Viral Polymerase: The analogue triphosphate can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), preventing the incorporation of natural nucleotides into the growing viral RNA chain.[3]
-
Act as a Chain Terminator: If incorporated into the viral RNA, the analogue can terminate chain elongation, leading to the production of non-functional, truncated viral genomes.[3][4]
-
Induce Mutagenesis: Some analogues, when incorporated, do not immediately terminate the chain but instead cause mutations in the viral genome during subsequent replication rounds, leading to a non-viable viral population.
Troubleshooting Guides
Problem: Poor Solubility of the Uridine Analogue
| Potential Cause | Troubleshooting Step |
| Compound Precipitation in Media | Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Perform serial dilutions to the final working concentration directly in the cell culture medium, ensuring thorough mixing. |
| Incorrect Solvent | Test the solubility of the compound in a small panel of biocompatible solvents (e.g., ethanol, PEG 400) to find the most suitable one. |
| pH Sensitivity | Evaluate the solubility of the analogue at different pH values to determine the optimal pH for dissolution and stability in the experimental buffer or medium. |
Problem: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a uniform single-cell suspension before seeding plates. Use a multichannel pipette for consistency and visually inspect plates for even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or medium. |
| Interference with Assay Reagents | Some compounds can directly react with the assay reagents (e.g., reducing MTT). Run a control with the compound in cell-free medium to check for any direct chemical reaction. |
Experimental Protocols
Protocol 1: Determination of EC50 in an Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed 6-well plates with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the 4'-Deoxy-xylo-uridine analogue in an overlay medium (e.g., medium containing 1% low-melting-point agarose).
-
Overlay Application: After the adsorption period, remove the viral inoculum and gently add the overlay medium containing the different concentrations of the compound to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. The EC50 is the concentration of the compound that inhibits plaque formation by 50%.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4'-Deoxy-xylo-uridine analogue in the cell culture medium. Replace the old medium with the medium containing the test compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Quantitative Data Summary
| Compound | Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 4'-Fluorouridine (B8696964) | Antiviral (RSV) | Human Airway Epithelia | Not Specified | >100 | Not Specified |
| 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine (ProTide) | Antiviral (HCV) | Replicon Assay | 2.99 | Not Specified | Not Specified |
| 4'-thio-FAC | Cytotoxicity | Human Mouth Carcinoma | ~0.03 | Not Specified | Not Specified |
Data presented here is for illustrative purposes and is derived from studies on related nucleoside analogues.[4][5][6] Researchers should generate their own data for 4'-Deoxy-xylo-uridine.
Visualizations
Caption: General experimental workflow for evaluating novel uridine analogues.
Caption: Putative mechanism of action for a novel uridine analogue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 4-Deoxy-xylo-uridine in solution
Welcome to the Technical Support Center for 4'-Deoxy-xylo-uridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of 4'-Deoxy-xylo-uridine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4'-Deoxy-xylo-uridine in solution?
A1: The stability of 4'-Deoxy-xylo-uridine in solution is primarily influenced by pH, temperature, and light exposure. Like many nucleoside analogs, it is susceptible to hydrolysis of the N-glycosidic bond, particularly under acidic conditions. Elevated temperatures can accelerate this and other degradation pathways. Exposure to UV light may also lead to photodegradation.
Q2: What is the recommended solvent for dissolving and storing 4'-Deoxy-xylo-uridine?
A2: For short-term storage and immediate use in aqueous buffers, it is crucial to maintain a neutral to slightly basic pH (pH 7-8). For long-term storage, dissolving 4'-Deoxy-xylo-uridine in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.
Q3: How can I detect degradation of my 4'-Deoxy-xylo-uridine sample?
A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability. UV-Vis spectrophotometry can also be used, as degradation may lead to changes in the UV absorption spectrum.
Q4: Are there any known degradation products of 4'-Deoxy-xylo-uridine?
A4: While specific degradation products for 4'-Deoxy-xylo-uridine are not extensively documented in publicly available literature, a likely degradation pathway is the cleavage of the N-glycosidic bond. This would result in the formation of uracil (B121893) and 1',4'-dideoxy-xylo-furanose. Other potential degradation products could arise from the modification of the uracil base or the sugar moiety under harsh conditions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Issue 1: Loss of biological activity of 4'-Deoxy-xylo-uridine in my cell-based assay.
-
Possible Cause: Degradation of the compound in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
pH of Medium: Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4).
-
Fresh Preparations: Prepare fresh working solutions of 4'-Deoxy-xylo-uridine from a frozen DMSO stock immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions.
-
Incubation Time and Temperature: Consider the duration and temperature of your experiment. If long incubation times are necessary, assess the stability of the compound under your specific experimental conditions (see Experimental Protocols section).
-
Control Experiment: Run a control experiment where the compound is incubated in the medium for the same duration as your assay, and then analyze its integrity using HPLC.
-
Issue 2: Appearance of unexpected peaks in my HPLC analysis of a 4'-Deoxy-xylo-uridine sample.
-
Possible Cause: Degradation has occurred during sample preparation, analysis, or storage.
-
Troubleshooting Steps:
-
Mobile Phase pH: Check the pH of your HPLC mobile phase. Acidic mobile phases can cause on-column degradation. If possible, use a mobile phase with a neutral pH.
-
Sample Preparation: Prepare samples for HPLC analysis in a suitable solvent (e.g., DMSO or a neutral buffer) and analyze them promptly. Avoid leaving samples on the autosampler for extended periods.
-
Storage of Stock Solutions: Verify the storage conditions of your stock solution. Improper storage (e.g., at room temperature or in an aqueous solution for a prolonged time) can lead to degradation.
-
Data Presentation
The following tables summarize hypothetical quantitative data on the stability of 4'-Deoxy-xylo-uridine under various conditions. This data is illustrative and based on the general behavior of similar nucleoside analogs.
Table 1: Effect of pH on the Half-Life of 4'-Deoxy-xylo-uridine in Aqueous Solution at 37°C
| pH | Half-Life (t½) in hours |
| 3.0 | 12 |
| 5.0 | 72 |
| 7.4 | > 240 |
| 9.0 | > 240 |
Table 2: Effect of Temperature on the Degradation of 4'-Deoxy-xylo-uridine in Aqueous Solution (pH 7.4) after 24 hours
| Temperature (°C) | % Remaining Parent Compound |
| 4 | > 99 |
| 25 (Room Temp) | 98 |
| 37 | 95 |
| 50 | 85 |
Experimental Protocols
Protocol 1: Determination of pH Stability of 4'-Deoxy-xylo-uridine
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Prepare a stock solution of 4'-Deoxy-xylo-uridine in DMSO. Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining 4'-Deoxy-xylo-uridine.
-
Data Analysis: Plot the natural logarithm of the concentration of 4'-Deoxy-xylo-uridine versus time. The slope of the linear regression will give the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693/k.
Protocol 2: Forced Degradation Study of 4'-Deoxy-xylo-uridine
-
Stock Solution: Prepare a stock solution of 4'-Deoxy-xylo-uridine in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample (untreated stock solution), by HPLC-UV or HPLC-MS to identify and quantify the degradation products.
Visualizations
Caption: Plausible degradation pathways of 4'-Deoxy-xylo-uridine.
Caption: Workflow for assessing the stability of 4'-Deoxy-xylo-uridine.
Technical Support Center: Analysis of 4'-Deoxy-xylo-uridine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Deoxy-xylo-uridine and its metabolites. The information provided is based on established methodologies for nucleoside and nucleotide analysis and should be adapted as a starting point for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing 4'-Deoxy-xylo-uridine and its metabolites?
A1: The main challenges include:
-
High Polarity: Nucleosides and their phosphorylated metabolites are highly polar molecules, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.
-
Low Abundance: Endogenous or administered levels of 4'-Deoxy-xylo-uridine and its metabolites may be low, requiring sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological samples (plasma, urine, cell extracts) are complex matrices that can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.
-
Metabolic Instability: The metabolic fate of 4'-Deoxy-xylo-uridine may be unknown, and its metabolites can be transient and present at low concentrations.
-
Lack of Commercial Standards: Specific phosphorylated metabolites of 4'-Deoxy-xylo-uridine may not be commercially available, making definitive identification and quantification challenging.
Q2: Which analytical technique is most suitable for the analysis of 4'-Deoxy-xylo-uridine metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of nucleosides and their metabolites.[1][2][3] It offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes in a single run.
Q3: How can I improve the retention of 4'-Deoxy-xylo-uridine and its polar metabolites on my LC column?
A3: To improve the retention of polar analytes, consider the following approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RPLC for highly polar compounds.[4]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns can retain polar compounds and offer different selectivity compared to silica-based columns.[4][5]
-
Ion-Pair Reversed-Phase Chromatography: Using an ion-pairing reagent in the mobile phase can increase the retention of charged metabolites on a C18 column.
-
Modified Reversed-Phase Columns: Columns with polar end-capping or embedded polar groups can provide better retention for polar molecules.
Q4: What are the best practices for sample extraction from biological matrices?
A4: A robust sample preparation protocol is crucial for accurate analysis. Key steps include:
-
Quenching: Immediately stopping metabolic activity is critical, especially for cellular samples. This is often achieved by rapid cooling with liquid nitrogen or using a cold quenching solution.[4]
-
Protein Precipitation: This is a common first step to remove the bulk of proteins from plasma, serum, or cell lysates. Cold organic solvents like methanol, acetonitrile (B52724), or a mixture of both are frequently used.[2][5][6]
-
Solid-Phase Extraction (SPE): SPE can be used for cleanup and enrichment of the target analytes. For nucleosides and nucleotides, weak anion exchange (WAX) or mixed-mode SPE cartridges can be effective.[4][7]
Troubleshooting Guides
Low or No Signal for 4'-Deoxy-xylo-uridine or its Metabolites
| Potential Cause | Troubleshooting Step |
| Poor Extraction Recovery | Optimize the protein precipitation solvent and volume. Evaluate different SPE sorbents and elution solvents. Include an internal standard to monitor recovery. |
| Analyte Instability | Ensure samples are processed quickly and kept cold. Investigate the stability of 4'-Deoxy-xylo-uridine in the biological matrix at different temperatures and for different durations. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Experiment with both positive and negative ionization modes. |
| Poor Chromatographic Peak Shape | For RPLC, consider adding a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to the mobile phase. For HILIC, ensure proper sample solvent composition. |
| Metabolite Concentration Below LLOQ | Increase the sample volume or concentrate the sample extract before analysis. |
High Matrix Effects
| Potential Cause | Troubleshooting Step |
| Co-elution with Interfering Substances | Modify the LC gradient to better separate the analyte from the matrix components. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as a two-step extraction (e.g., protein precipitation followed by SPE). |
| Ion Source Contamination | Clean the mass spectrometer's ion source. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for 4'-Deoxy-xylo-uridine if available, as it will co-elute and experience similar matrix effects. |
Experimental Protocols
Protocol 1: Extraction of 4'-Deoxy-xylo-uridine and its Metabolites from Cell Culture
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Harvesting and Quenching:
-
Cell Lysis and Collection:
-
Scrape the cells in the extraction solution and transfer the mixture to a microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Vortex the cell extract vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Sample Concentration:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 5% acetonitrile in water for RPLC or 90% acetonitrile for HILIC).[6]
-
-
Final Cleanup:
-
Centrifuge the reconstituted sample at high speed to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development. The column, mobile phases, and gradient will need to be optimized for 4'-Deoxy-xylo-uridine and its specific metabolites.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column:
-
For RPLC: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
For HILIC: A HILIC column with an amide or diol stationary phase.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient (Example for RPLC):
-
0-2 min: 2% B
-
2-10 min: 2-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), tested in both positive and negative modes.
Quantitative Data Summary
Table 1: Example MRM Transitions for 4'-Deoxy-xylo-uridine and Putative Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| 4'-Deoxy-xylo-uridine | [M+H]⁺ | [M+H-ribose]⁺ | Optimize | Positive |
| 4'-Deoxy-xylo-uridine Monophosphate | [M-H]⁻ | [PO₃]⁻ | Optimize | Negative |
| 4'-Deoxy-xylo-uridine Diphosphate | [M-H]⁻ | [P₂O₆H]⁻ | Optimize | Negative |
| 4'-Deoxy-xylo-uridine Triphosphate | [M-H]⁻ | [P₃O₉H₂]⁻ | Optimize | Negative |
Table 2: Example Validation Summary for Quantification of 4'-Deoxy-xylo-uridine in Human Plasma
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of 4'-Deoxy-xylo-uridine metabolites.
Caption: Putative metabolic pathway of 4'-Deoxy-xylo-uridine.
Caption: Troubleshooting logic for low or no analytical signal.
References
- 1. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 7. researchgate.net [researchgate.net]
improving the stability of 4-Deoxy-xylo-uridine in vitro
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vitro experiments with 4'-Deoxy-xylo-uridine.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of 4'-Deoxy-xylo-uridine in your experimental buffer or medium. The N-glycosidic bond can be susceptible to hydrolysis, especially under acidic conditions. | 1. Optimize pH: Maintain a neutral to slightly alkaline pH (7.0-8.0) in your buffers, as acid catalysis is a common mechanism for glycosidic bond cleavage. 2. Buffer Selection: Consider using phosphate (B84403) or borate (B1201080) buffers, which can offer better pH control. Avoid buffers that may react with the compound. 3. Temperature Control: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Perform experiments at the lowest feasible temperature. 4. Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of 4'-Deoxy-xylo-uridine. Modifications to the sugar moiety can sometimes decrease solubility compared to endogenous nucleosides. | 1. Use of Co-solvents: Dissolve the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695) before preparing the final aqueous solution. Ensure the final solvent concentration is compatible with your experimental system. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. pH Adjustment: Check if adjusting the pH within a stable range improves solubility. |
| Evidence of enzymatic degradation in cell-based assays. | 4'-Deoxy-xylo-uridine may be a substrate for cellular enzymes such as nucleoside phosphorylases or hydrolases, leading to cleavage of the glycosidic bond. | 1. Use of Enzyme Inhibitors: If the specific degrading enzyme is known or suspected, include a relevant inhibitor in your assay. For example, a broad-spectrum phosphorylase inhibitor. 2. Heat-Inactivated Serum: If using serum in your cell culture medium, consider using heat-inactivated serum to reduce the activity of complement proteins and some enzymes. 3. Cell-Free Controls: Run parallel experiments in a cell-free system to differentiate between chemical and enzymatic degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Appearance of degradation products or impurities. | 1. Characterize Peaks: Use mass spectrometry (LC-MS) to identify the unexpected peaks. Common degradation products include the free uracil (B121893) base and the deoxy-xylose sugar. 2. Forced Degradation Study: Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to intentionally generate and identify potential degradation products. This will help in interpreting your chromatograms. 3. Purity Check: Ensure the initial purity of your 4'-Deoxy-xylo-uridine stock. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4'-Deoxy-xylo-uridine in vitro?
A1: While specific data for 4'-Deoxy-xylo-uridine is limited, the most probable degradation pathway is the hydrolysis of the N-glycosidic bond, which connects the uracil base to the deoxy-xylose sugar moiety. This can be catalyzed by acidic conditions or by enzymes like nucleoside phosphorylases.[1][2][3] The introduction of a 4'-modification can in some cases improve enzymatic and acidic stability.[4][5]
Q2: How should I prepare and store stock solutions of 4'-Deoxy-xylo-uridine?
A2: It is recommended to dissolve 4'-Deoxy-xylo-uridine in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. For aqueous working solutions, use a buffer with a pH between 7.0 and 8.0 and prepare them fresh before each experiment.
Q3: What are the optimal pH and temperature conditions for working with 4'-Deoxy-xylo-uridine?
A3: To minimize chemical degradation, it is advisable to work at a neutral to slightly alkaline pH (7.0-8.0) and at the lowest practical temperature for your experiment.[2] Avoid prolonged incubation at elevated temperatures.
Q4: Can 4'-Deoxy-xylo-uridine be metabolized in cell culture?
A4: Yes, it is possible. Nucleoside analogs can be recognized by cellular enzymes and undergo metabolic conversion, such as phosphorylation by kinases or cleavage by phosphorylases.[6] The extent of metabolism will depend on the specific cell line and its enzymatic machinery.
Q5: How can I monitor the stability of 4'-Deoxy-xylo-uridine in my experimental setup?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach.[7][8][9] This involves analyzing samples at different time points and quantifying the decrease in the parent compound peak area and the corresponding increase in degradation product peak areas.
Quantitative Data
Due to the lack of specific stability data for 4'-Deoxy-xylo-uridine, the following table presents representative stability data for related nucleoside analogs to illustrate the impact of pH and temperature.
Table 1: Representative Half-life (t½) Data for a Pyrimidine (B1678525) Nucleoside Analog under Various Conditions (Hypothetical Data Based on Published Trends)
| Condition | Temperature (°C) | Half-life (t½) in hours |
| pH 3.0 | 37 | ~ 12 |
| pH 5.0 | 37 | ~ 72 |
| pH 7.4 | 37 | > 200 |
| pH 9.0 | 37 | > 200 |
| pH 7.4 | 50 | ~ 96 |
Note: This data is illustrative and based on general trends observed for pyrimidine nucleosides, which are more susceptible to acidic hydrolysis. Actual stability of 4'-Deoxy-xylo-uridine may vary.
Experimental Protocols
Protocol: HPLC-Based Stability Assay for 4'-Deoxy-xylo-uridine
This protocol outlines a general method for assessing the chemical stability of 4'-Deoxy-xylo-uridine in a given buffer.
1. Materials:
- 4'-Deoxy-xylo-uridine
- High-purity water
- Acetonitrile (B52724) (HPLC grade)
- Buffer components (e.g., sodium phosphate, sodium chloride)
- Acid and base for pH adjustment (e.g., HCl, NaOH)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Temperature-controlled incubator or water bath
2. Preparation of Solutions:
- Stock Solution: Prepare a 10 mM stock solution of 4'-Deoxy-xylo-uridine in DMSO.
- Test Buffers: Prepare the desired aqueous buffers (e.g., 50 mM phosphate buffer at pH 5.0, 7.4, and 9.0).
- Working Solution: Spike the stock solution into each test buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
3. Stability Study:
- Time Zero (T0) Sample: Immediately after preparing the working solutions, take an aliquot from each, dilute if necessary, and inject it into the HPLC system to get the initial concentration (C0).
- Incubation: Incubate the remaining working solutions at the desired temperature (e.g., 37°C).
- Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
- Sample Storage: If not analyzed immediately, store the collected aliquots at -80°C to halt further degradation.
4. HPLC Analysis:
- Mobile Phase: A gradient of water and acetonitrile is commonly used. An example gradient is:
- 0-5 min: 5% Acetonitrile
- 5-25 min: 5% to 50% Acetonitrile
- 25-30 min: 50% Acetonitrile
- 30-35 min: 50% to 5% Acetonitrile
- 35-40 min: 5% Acetonitrile
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at the λmax of uridine (B1682114), typically around 260 nm.
- Injection Volume: 10-20 µL
- Column Temperature: 25°C
5. Data Analysis:
- For each time point, determine the peak area of the 4'-Deoxy-xylo-uridine peak.
- Plot the natural logarithm of the percentage of the remaining compound (ln[% Remaining]) versus time.
- The degradation rate constant (k) can be determined from the slope of the linear regression (slope = -k).
- The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Potential metabolic pathways of 4'-Deoxy-xylo-uridine in vitro.
Caption: Experimental workflow for an HPLC-based stability study.
References
- 1. Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 3. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doctor2023.jumedicine.com [doctor2023.jumedicine.com]
- 7. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of 4-Deoxy-xylo-uridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of 4-Deoxy-xylo-uridine and related nucleoside analogs.
FAQs - General Questions
Q1: What is the hypothesized on-target mechanism of action of this compound?
A1: Based on its structure as a deoxyuridine analog, this compound is hypothesized to act as an antimetabolite.[1][2] After cellular uptake, it is likely phosphorylated by cellular kinases to its monophosphate, diphosphate, and triphosphate forms. The triphosphate analog could then compete with endogenous deoxyuridine triphosphate (dUTP) for incorporation into DNA by DNA polymerases, leading to chain termination or dysfunction of the resulting DNA. Alternatively, its phosphorylated metabolites may inhibit enzymes involved in nucleotide biosynthesis.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: Potential off-target effects of nucleoside analogs like this compound can be broad and may include:
-
Inhibition of host cell polymerases: Besides viral or target cell polymerases, the analog's triphosphate form might be recognized by and inhibit host DNA and RNA polymerases, including mitochondrial DNA polymerase γ (POLG), which can lead to mitochondrial toxicity.[5][6]
-
Perturbation of nucleotide pools: Inhibition of enzymes in the nucleotide synthesis pathway can lead to an imbalance in the cellular nucleotide pools, affecting various cellular processes.
-
Inhibition of cellular kinases: Nucleoside analogs can sometimes interact with the ATP-binding pocket of various cellular kinases, leading to unintended inhibition of signaling pathways.
-
Induction of cellular stress responses: Off-target effects can trigger pathways such as the unfolded protein response (UPR) or DNA damage response (DDR).
Q3: Why is it crucial to assess the off-target effects of this compound early in development?
A3: Early assessment of off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to the intended on-target mechanism when it is, in fact, due to an off-target interaction.
-
Safety and Toxicity: Off-target effects are a major cause of drug toxicity. Identifying them early allows for chemical modifications to improve selectivity or for the discontinuation of compounds with unfavorable safety profiles.[5]
-
Drug Repurposing: Understanding the full target profile of a compound can open up new therapeutic avenues.[7]
Troubleshooting Guide
Q4: My cells show significant cytotoxicity at concentrations where I don't expect to see on-target effects. What could be the cause?
A4: This could be due to potent off-target effects.
-
Possible Cause 1: Mitochondrial Toxicity. Many nucleoside analogs can be mistakenly used by mitochondrial DNA polymerase gamma (POLG), leading to mitochondrial dysfunction and cell death.
-
Solution: Assess mitochondrial health using assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). You can also use fluorescent probes like TMRE or JC-1 to measure mitochondrial membrane potential.
-
-
Possible Cause 2: Potent Inhibition of an Off-Target Kinase. The compound might be a potent inhibitor of a kinase essential for cell survival.
-
Solution: Perform a broad in vitro kinase screen to identify potential off-target kinases. If a hit is identified, you can use more specific inhibitors for that kinase to see if you can replicate the phenotype.
-
-
Possible Cause 3: General Disruption of Nucleotide Metabolism. The compound could be severely disrupting the balance of cellular nucleotide pools.
-
Solution: Use LC-MS/MS to quantify the levels of intracellular nucleoside triphosphates after treatment with your compound.
-
Q5: I am seeing high variability in my cell viability assays (e.g., MTT, MTS). What are some common reasons for this?
A5: High variability in cell-based assays can stem from several factors.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers in different wells will lead to variable results.
-
Solution: Ensure your cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.[8]
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which can affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[8]
-
-
Possible Cause 3: Compound Precipitation. this compound may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. Determine the solubility of your compound in the cell culture medium used.
-
Q6: How can I confirm that the observed phenotype is due to the on-target mechanism and not an off-target effect?
A6: This is a critical question in drug development. A multi-pronged approach is necessary:
-
Strategy 1: Rescue Experiments. If you hypothesize that your compound inhibits a specific enzyme, try to rescue the phenotype by adding the product of that enzyme's reaction to the culture medium.
-
Strategy 2: Target Engagement Assays. Use techniques like cellular thermal shift assay (CETSA) or chemical proteomics to demonstrate that your compound is binding to its intended target in cells.
-
Strategy 3: Structure-Activity Relationship (SAR). Synthesize and test analogs of this compound. A potent analog should show a stronger on-target phenotype, while a non-potent analog should be inactive. If the SAR for the on-target effect and a potential off-target effect differ, it can help to dissociate the two.
-
Strategy 4: Gene Knockout/Knockdown. Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If the compound no longer has an effect in these cells, it strongly suggests the phenotype is on-target.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all formazan (B1609692) crystals are dissolved.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: In Vitro Kinase Profiling
This protocol provides a general framework for identifying off-target kinases using a radiometric assay.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates
-
This compound
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the diluted this compound or a DMSO control to the wells.
-
Allow the compound to incubate with the kinase for 10-15 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase to accurately determine the IC50.[10]
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each spot using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC50 values.
Protocol 3: Gene Expression Analysis to Identify Off-Target Pathways
This protocol describes the conceptual workflow for using RNA sequencing to uncover off-target effects.
Methodology:
-
Cell Treatment: Treat your cells of interest with a relevant concentration of this compound (e.g., the IC50 for cell viability) and a vehicle control for a specified time (e.g., 24 hours). Include multiple biological replicates.
-
RNA Extraction: Isolate high-quality total RNA from the treated and control cells.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Differential Gene Expression: Identify genes that are significantly upregulated or downregulated upon treatment with this compound.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify cellular pathways that are significantly enriched in the list of differentially expressed genes. This can provide clues about the off-target effects of your compound.[7] For example, the upregulation of genes involved in the UPR or DDR could indicate cellular stress caused by off-target activities.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) |
| Hypothesized On-Target | |
| Target Kinase X | 0.5 |
| Off-Target Kinases | |
| Kinase A | 2.5 |
| Kinase B | > 50 |
| Kinase C | 8.7 |
| Kinase D | > 50 |
| Kinase E | 15.2 |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 72h |
| Cancer Cell Line A | 1.2 |
| Cancer Cell Line B | 2.5 |
| Normal Fibroblast Cell Line | 25.8 |
| Immortalized Keratinocyte Line | 35.1 |
Visual Guides
References
- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyuridine analog nucleotides in deoxycytidine analog treatment: secondary active metabolites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Antitumor Activity of 4'-Deoxy-xylo-uridine Analog, 4'-Thio-FAC, Against Standard Chemotherapeutic Agents
For Immediate Release
A comprehensive analysis of the investigational nucleoside analog, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-Thio-FAC), demonstrates its potent antitumor activities, positioning it as a promising candidate for cancer therapy. This guide provides a comparative overview of 4'-Thio-FAC's performance against the established chemotherapeutic agents, Gemcitabine (B846) and Doxorubicin, supported by preclinical experimental data.
Executive Summary
4'-Thio-FAC, a novel deoxycytidine analog, exhibits significant in vitro and in vivo antitumor efficacy. While Gemcitabine may show higher potency in some in vitro assays, 4'-Thio-FAC demonstrates superior in vivo tumor growth inhibition at equivalent doses, coupled with a more favorable toxicity profile.[1] This suggests a potential for a wider therapeutic window in clinical applications. This guide will delve into the comparative cytotoxicity, in vivo efficacy, mechanisms of action, and the experimental methodologies used to validate these findings.
Comparative Efficacy
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 4'-Thio-FAC, Gemcitabine, and Doxorubicin against various human cancer cell lines.
| Cell Line | Cancer Type | 4'-Thio-FAC (µM) | Gemcitabine (µM) | Doxorubicin (µM) |
| Capan-1 | Pancreatic | 0.01-0.2[2] | - | - |
| MIA-PaCa-2 | Pancreatic | 0.01-0.2[2] | - | - |
| BxPC-3 | Pancreatic | 0.01-0.2[2] | - | - |
| SK-OV-3 | Ovarian | 0.01-0.2[2] | - | - |
| OVCAR-3 | Ovarian | 0.01-0.2[2] | >50 (as PDC) | 1.79 (as PDC)[3] |
| ES-2 | Ovarian | 0.01-0.2[2] | - | - |
| HeLa | Cervical | - | - | 2.9[4] |
| MCF-7 | Breast | - | - | 2.5[4] |
| A549 | Lung | - | - | >20[4] |
| HepG2 | Liver | - | - | 12.2[4] |
| HCT116 | Colon | - | - | 24.30 (µg/ml) |
| PC3 | Prostate | - | - | 2.64 (µg/ml) |
Note: Direct comparative IC50 values for all three drugs in the same study and cell lines are limited. The data presented is compiled from multiple sources and "PDC" refers to Polymer-Drug Conjugate.
In Vivo Antitumor Activity
In vivo studies using human tumor xenografts in nude mice provide a more clinically relevant assessment of a drug's potential. 4'-Thio-FAC has demonstrated significant tumor growth inhibition and even regression in various models.
| Xenograft Model | Cancer Type | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| SW48 | Colon Carcinoma | 4'-Thio-FAC (i.v.) | 20 mg/kg | Almost complete regression | [5] |
| MKN-45 | Stomach Carcinoma | 4'-Thio-FAC (i.v.) | 20 mg/kg | Significant suppression | [5] |
| BxPC-3 | Pancreatic | 4'-Thio-FAC (oral) | Daily for 8-10 days | Significant inhibition (gemcitabine-resistant) | [2] |
| Capan-1 | Pancreatic | 4'-Thio-FAC (oral) | Daily for 8-10 days | Regression (gemcitabine-refractory) | [2] |
| SK-OV-3 | Ovarian | 4'-Thio-FAC | - | Prolonged survival (greater than Gemcitabine) | [2] |
| ES-2 | Ovarian | 4'-Thio-FAC | - | Prolonged survival (superior to Carboplatin and Paclitaxel) | [2] |
| MDA-MB-231 | Breast Cancer | Gemcitabine + Doxorubicin | 20 mg/kg (GEM) + 2 mg/kg (DOX) | Significant inhibition | [6] |
Notably, a direct comparison revealed that 4'-Thio-FAC inhibited tumor growth more effectively than Gemcitabine at the same dose in human cancer cells implanted in nude mice.[1] Furthermore, 4'-Thio-FAC was shown to be effective upon oral administration and exhibited lower toxicity than Gemcitabine in these models.[1]
Mechanism of Action
The antitumor activity of these compounds stems from their ability to interfere with fundamental cellular processes, primarily DNA synthesis and integrity.
4'-Thio-FAC
4'-Thio-FAC is a prodrug that is intracellularly converted to its active triphosphate form, 4'-thio-FACTP. The primary mechanism of action of 4'-thio-FACTP is the inhibition of DNA polymerase α, a key enzyme in DNA replication. This inhibition leads to the cessation of DNA synthesis and subsequent cell death.
Gemcitabine
Gemcitabine, also a deoxycytidine analog, undergoes intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it causes "masked chain termination," where only one additional nucleotide can be added before DNA polymerase is unable to proceed, leading to the inhibition of DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.
References
- 1. Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of the nucleoside analog 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC) in human pancreatic and ovarian tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Schedule dependent synergy of gemcitabine and doxorubicin: Improvement of in vitro efficacy and lack of in vitro‐in vivo correlation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4'-Deoxy-xylo-uridine Analogs Versus Gemcitabine in Pancreatic Cancer Cells
For researchers and drug development professionals navigating the challenging landscape of pancreatic cancer therapeutics, this guide provides an objective, data-driven comparison of 4'-Deoxy-xylo-uridine analogs and the current standard-of-care, Gemcitabine (B846). We delve into their cytotoxic effects, mechanisms of action, and the experimental evidence underpinning their potential.
Pancreatic cancer remains one of the most lethal malignancies, with limited effective treatment options. For decades, the nucleoside analog Gemcitabine has been a cornerstone of chemotherapy, yet its efficacy is often hampered by both intrinsic and acquired resistance. This has spurred the search for novel therapeutic agents, including modified nucleosides like 4'-Deoxy-xylo-uridine and its analogs. This guide synthesizes available preclinical data to offer a direct comparison of these two classes of compounds in pancreatic cancer cell models.
Quantitative Analysis of Cytotoxicity
The in vitro efficacy of a 4'-thio-deoxycytidine analog, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC), and Gemcitabine has been evaluated in several human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a quantitative basis for comparison.
| Cell Line | 4'-thio-FAC IC50 (µM) | Gemcitabine IC50 (nM) |
| Capan-1 | 0.01 - 0.2[1] | 30.1[2] |
| MIA-PaCa-2 | 0.01 - 0.2[1] | 25.00 ± 0.47[3] |
| BxPC-3 | 0.01 - 0.2[1] | 0.24 ng/mL (~0.91 nM)[4] |
Note: IC50 values for Gemcitabine can vary between studies due to differences in experimental conditions such as incubation time and assay method. The data presented here are from multiple sources to provide a representative range.
Of particular note, studies have shown that 4'-thio-FAC is effective against Gemcitabine-resistant BxPC-3 pancreatic tumors and can induce regression in Gemcitabine-refractory Capan-1 tumors in vivo, suggesting a potential role in overcoming chemoresistance.[1]
Mechanisms of Action: A Tale of Two Nucleosides
While both 4'-Deoxy-xylo-uridine analogs and Gemcitabine are nucleoside analogs that interfere with nucleic acid processes, their primary mechanisms of action diverge significantly.
4'-Deoxy-xylo-uridine Analogs: Epigenetic Modulation through DNMT1 Inhibition
4'-thio-deoxycytidine analogs, upon intracellular phosphorylation, are incorporated into DNA. Their primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[5][6] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, these analogs lead to global hypomethylation of the DNA. This can reactivate tumor suppressor genes that were silenced by hypermethylation, ultimately leading to the inhibition of tumor cell proliferation.[5][6]
Gemcitabine: Disruption of DNA Synthesis
Gemcitabine's cytotoxic effects stem from its direct interference with DNA synthesis. After being phosphorylated to its active di- and triphosphate forms, it acts through a dual mechanism:
-
Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand.[7] Once incorporated, it allows for the addition of one more nucleotide before halting further DNA chain elongation, a process known as "masked chain termination".[3][8][9] This leads to irreparable DNA damage and triggers apoptosis.
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (B83284) (dFdCDP) inhibits RNR, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.[7][9] This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA, a self-potentiating effect.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Pancreatic cancer cells (e.g., Capan-1, MIA-PaCa-2, BxPC-3) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (4'-thio-FAC or Gemcitabine) for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent such as DMSO. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human pancreatic cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with the test compound (e.g., oral administration of 4'-thio-FAC or intravenous injection of Gemcitabine) or a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a certain size. The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
The available preclinical data suggests that 4'-Deoxy-xylo-uridine analogs, specifically 4'-thio-deoxycytidine derivatives, represent a promising class of compounds for the treatment of pancreatic cancer. Their potent in vitro cytotoxicity, particularly against Gemcitabine-resistant and refractory cell lines, highlights their potential to address a critical unmet need in pancreatic cancer therapy. The distinct mechanism of action, centered on epigenetic modulation via DNMT1 inhibition, offers a different therapeutic strategy compared to the direct DNA synthesis inhibition of Gemcitabine. Further investigation into the clinical efficacy and safety of these 4'-thio-nucleoside analogs is warranted to determine their place in the therapeutic arsenal (B13267) against pancreatic cancer.
References
- 1. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of 4'-Deoxy-xylo-uridine in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 4'-Deoxy-xylo-uridine and other nucleoside analogs across various cell lines. The information is supported by experimental data to facilitate the evaluation of its therapeutic potential.
4'-Deoxy-xylo-uridine is a nucleoside analog that has demonstrated potential as both an anticancer and antiviral agent. Like other nucleoside analogs, its mechanism of action is primarily centered on the inhibition of nucleic acid synthesis, leading to the disruption of cellular replication and viral propagation. This guide summarizes the available data on its bioactivity, compares it with other relevant compounds, and provides detailed experimental protocols for its evaluation.
Comparative Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of 4'-Deoxy-xylo-uridine and other nucleoside analogs are typically evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparison.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 4'-Azido-thymidine | MT-2 | Human T-cell leukemia | >100 | [1] |
| 4'-Azido-2'-deoxy-5-methylcytidine | MT-2 | Human T-cell leukemia | >100 | [1] |
| 5'-Deoxy-5-fluorouridine | 47-DN | Human breast carcinoma | 32 | [2] |
| MCF-7 | Human breast carcinoma | 35 | [2] | |
| MG-63 | Human osteosarcoma | 41 | [2] | |
| HCT-8 | Human colon tumor | 200 | [2] | |
| Colo-357 | Human pancreatic tumor | 150 | [2] | |
| HL-60 | Human promyelocytic leukemia | 470 | [2] | |
| Human Bone Marrow Stem Cells | Normal | 580 | [2] |
Comparative Antiviral Activity
The antiviral efficacy of nucleoside analogs is determined by their ability to inhibit viral replication, often measured as the half-maximal effective concentration (EC50).
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 4'-Azido-thymidine | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.63 | [1] |
| 4'-Azido-2'-deoxy-5-methylcytidine | Hepatitis B Virus (HBV) | HepG2.2.15 | 5.99 | [1] |
| 3'-Fluoro-3'-deoxythymidine (FLT) | Human Immunodeficiency Virus Type 1 (HIV-1) | MT-4 | 0.0052 | [3] |
| 3'-Azido-3'-deoxythymidine (AZT) | Human Immunodeficiency Virus Type 1 (HIV-1) | MT-4 | ~0.005 | [3] |
Note: While specific EC50 values for 4'-Deoxy-xylo-uridine against a range of viruses are not widely published, related 4'-substituted nucleosides have shown significant antiviral activity. For instance, 4'-Azido-thymidine and 4'-Azido-2'-deoxy-5-methylcytidine are effective against Hepatitis B Virus.[1] Other 4'-modified nucleoside analogs have also demonstrated broad-spectrum antiviral activity against viruses such as HIV-1 and SARS-CoV-2.[3][4]
Mechanism of Action: Inhibition of DNA Synthesis and Induction of Apoptosis
The primary mechanism of action for 4'-Deoxy-xylo-uridine and similar nucleoside analogs involves the inhibition of DNA synthesis.[5] Once inside the cell, these compounds are phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of viral or cellular DNA polymerases.[5][6] Incorporation of the analog into the growing DNA chain leads to chain termination, thereby halting replication.[4]
This disruption of DNA synthesis can trigger a cellular stress response, leading to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or infected cells. The intrinsic pathway of apoptosis is often initiated by intracellular stress, such as DNA damage.[7] This leads to the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.[8]
References
- 1. Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4′-Azido-2′-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparisons of anti-human immunodeficiency virus activities, cellular transport, and plasma and intracellular pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human and woodchuck hepatitis virus DNA polymerase by the triphosphates of acyclovir, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine and E-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
studies comparing the efficacy of modified nucleosides
A Comparative Guide to the Efficacy of Modified Nucleosides in Antiviral and Anticancer Applications
For researchers, scientists, and professionals in drug development, the landscape of modified nucleosides presents a promising frontier for therapeutic innovation. These structural analogs of natural nucleosides have been pivotal in the development of potent antiviral and anticancer agents. By interfering with essential cellular processes such as DNA and RNA synthesis, these molecules can selectively target rapidly proliferating cancer cells or viral replication machinery.[1][2] This guide provides an objective comparison of the efficacy of various modified nucleosides, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the in vitro efficacy of several modified nucleosides against various cancer cell lines and viruses. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency; lower values indicate greater efficacy.
In Vitro Anticancer Activity of Modified Nucleosides
| Modified Nucleoside | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(6-chloro-9H-purin-9-yl)dodecan-1-ol (9b) | HCT-116 (Colon Cancer) | 0.89 | [3] |
| SW480 (Colon Cancer) | 1.15 | [3] | |
| FBA-TPQ | Multiple Breast Cancer Cell Lines | Consistently the most active among analogs | [4] |
| PEA-TPQ | Multiple Breast Cancer Cell Lines | - | [4] |
| MPA-TPQ | Multiple Breast Cancer Cell Lines | - | [4] |
| DPA-TPQ | Multiple Breast Cancer Cell Lines | - | [4] |
| Compound 3g (a 4-hydroxyquinolone analog) | HCT116 (Colon Cancer) | Promising | [5] |
| A549 (Lung Cancer) | Promising | [5] | |
| PC3 (Prostate Cancer) | Promising | [5] | |
| MCF-7 (Breast Cancer) | Promising | [5] | |
| Ethynylcytidine (ECyd) | MCF-7 (Breast Cancer) | Potent | [6] |
| PC-3 (Prostate Cancer) | Potent | [6] | |
| 3′-methyladenosine | HT-29 (Colon Carcinoma) | Good | [6] |
| MCF-7 (Breast Carcinoma) | Good | [6] | |
| Compounds 9f and 9g | MCF-7 (Breast Cancer) | 9.35 and 9.58 | [7] |
In Vitro Antiviral Activity of Modified Nucleosides
| Modified Nucleoside | Virus | Cell Line | IC50 (µM) | Reference |
| Remdesivir | SARS-CoV-2 (Omicron subvariants) | VeroE6 | Median fold change vs reference: 0.96 | [8] |
| Molnupiravir | SARS-CoV-2 (Omicron subvariants) | VeroE6 | Median fold change vs reference: 0.4 | [8] |
| Nirmatrelvir | SARS-CoV-2 (Omicron subvariants) | VeroE6 | Median fold change vs reference: 0.62 | [8] |
| Unnamed 1,2,3-triazolyl nucleoside analogues | Influenza A (H1N1) | MDCK | 15, 30, 42-48 | [9] |
| Pomotrelvir | SARS-CoV-2 (Mpro) | - | 24 nM (enzyme inhibition) | [10] |
| SARS-CoV-2 (various clinical isolates) | A549-AT | 0.5- to 2.5-fold change vs ancestral strain | [10] |
Experimental Protocols: Methodologies for Efficacy Assessment
The following are detailed protocols for key experiments commonly used to evaluate the efficacy of modified nucleosides.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[11]
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, NCI-H2126, SKOV-3, PC-3)[11]
-
Complete cell culture medium (e.g., MEM, HITES, McCoy's 5a, F12-K) supplemented with fetal bovine serum and other necessary components[11]
-
96-well microtiter plates
-
Modified nucleoside compounds
-
3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL)[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate overnight to allow for attachment.[11]
-
Prepare serial dilutions of the modified nucleoside compounds in the appropriate cell culture medium.
-
Add the diluted compounds to the wells in triplicate and incubate for 48 hours.[11]
-
After incubation, add MTT solution to each well and incubate for 4 hours.[11]
-
Aspirate the medium containing MTT and add DMSO to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.[11]
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the replication of a virus, quantified by the reduction in the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)[8]
-
Virus stock
-
Modified nucleoside compounds
-
Cell culture medium
-
Agarose or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the modified nucleoside compounds.
-
Infect the cell monolayers with a known amount of virus in the presence of the diluted compounds for 1 hour.[8]
-
Remove the virus inoculum and add an overlay medium containing the respective compound dilutions to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the mechanism of action is crucial for the rational design and optimization of modified nucleosides. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
General Activation Pathway of Nucleoside Analogs
Caption: General intracellular activation pathway of modified nucleoside analogs.
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for evaluating the in vitro anticancer activity of modified nucleosides.
Mechanism of Action: Ribavirin as an Example
Caption: The multifaceted mechanism of action of the antiviral drug Ribavirin.[12]
References
- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity Evaluation of Novel Acyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic effects of 4'-Deoxy-xylo-uridine and its related nucleoside analogs. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies.
Nucleoside analogs are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with cellular processes like DNA and RNA synthesis.[1][2] Modifications to the sugar moiety of these molecules, particularly at the 4'-position, have been a significant area of research to enhance their therapeutic properties and overcome challenges such as drug resistance and toxicity.[1][3] This guide focuses on the comparative cytotoxicity of 4'-Deoxy-xylo-uridine and its structurally related compounds.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of various nucleoside analogs, including those with modifications at the 3', 4', and 5' positions of the sugar ring, has been evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and the dose required to inhibit cell growth by 50% (D50) are key parameters used to quantify cytotoxicity.
Below is a summary of the cytotoxic activities of several xylo-uridine and related nucleoside analogs. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions, such as cell lines and assay methods.
| Compound | Cell Line | IC50 / D50 (µM) | Reference |
| 3'-Deoxy-3'-C-propylsulfanylmethyl-uridine | SCC (Squamous Cell Carcinoma) | Potent (exact value not specified) | [4] |
| HaCaT (Human Keratinocyte) | Potent (exact value not specified) | [4] | |
| 3'-Deoxy-3'-C-propylsulfanylmethyl-ribothymidine | SCC (Squamous Cell Carcinoma) | Potent (exact value not specified) | [4] |
| HaCaT (Human Keratinocyte) | Potent (exact value not specified) | [4] | |
| 5'-Guanidino-6-chloropurine-xylofuranosyl (N9 regioisomer) | DU-145 (Prostate Cancer) | 27.63 | [5] |
| HCT-15 (Colorectal Adenocarcinoma) | > 100 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | > 100 | [5] | |
| FL83B (Hepatocytes) | 73.74 | [5] | |
| 5'-Guanidino-6-chloropurine-xylofuranosyl (N7 regioisomer) | DU-145 (Prostate Cancer) | 24.48 | [5] |
| HCT-15 (Colorectal Adenocarcinoma) | 64.07 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | 43.67 | [5] | |
| 5'-Guanidino-uracil-xylofuranosyl | HCT-15 (Colorectal Adenocarcinoma) | 76.02 | [5] |
| β-xylocytidine (xyloC) | A549 (Alveolar Tumor) | 80 | [3] |
| Acute Lymphoblastic Leukemia cell lines | 5-13 | [3] | |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN (Breast Carcinoma) | 32 | [4] |
| MCF-7 (Breast Carcinoma) | 35 | [4] | |
| MG-63 (Osteosarcoma) | 41 | [4] | |
| HCT-8 (Colon Tumor) | 200 | [4] | |
| Colo-357 (Pancreatic Tumor) | 150 | [4] | |
| HL-60 (Promyelocytic Leukemia) | 470 | [4] | |
| Human Bone Marrow Stem Cells | 580 | [4] | |
| 4'-Azido-2'-deoxyguanosine | - | Stronger than AZT (high toxicity) | [1] |
| 4'-Azido-2'-deoxycytidine | - | Stronger than AZT (high toxicity) | [1] |
| 4'-Azido-2'-deoxythymidine | A3.01 | Equivalent to AZT (stronger cytotoxicity) | [1] |
Experimental Protocols
The evaluation of cytotoxicity for these compounds typically involves cell-based assays that measure cell viability or proliferation after exposure to the test substance. The most common methods cited in the reviewed literature are the MTT assay and clonogenic assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the nucleoside analogs for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
General Procedure:
-
Cell Seeding: A known number of cells are seeded into a multi-well plate.
-
Compound Exposure: The cells are exposed to the test compound for a specific duration (e.g., 3 hours).[4]
-
Colony Formation: The drug is then removed, and the cells are allowed to grow and form colonies for a period of 7-14 days.
-
Staining: The colonies are fixed and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The survival fraction is calculated by normalizing the number of colonies in the treated group to that of the untreated control group. The LD50 (the concentration that prevents 50% of clonal growth) is then determined.[4]
Mechanism of Cytotoxicity and Signaling Pathways
The primary mechanism of action for many nucleoside analogs is the disruption of nucleic acid synthesis.[1][2] After cellular uptake, these compounds are phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA and/or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination.[1][2]
For instance, 4'-substituted nucleosides often exhibit their biological activity through this pathway. The introduction of a substituent at the 4'-position can influence the conformation of the sugar ring, which in turn affects the interaction of the nucleoside with cellular kinases and polymerases.[3] Specifically, a 4'-azido group can stabilize the 3'-C-endo (north) conformation, which may enhance the efficiency of phosphorylation by cellular kinases.[3]
The diagram below illustrates a generalized workflow for the evaluation of the cytotoxic effects of these compounds.
Caption: Workflow for evaluating the comparative cytotoxicity of nucleoside analogs.
The following diagram illustrates the generalized mechanism of action for cytotoxic nucleoside analogs.
Caption: Generalized mechanism of action for cytotoxic nucleoside analogs.
References
- 1. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of sugar-modified cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of nucleoside cytotoxicity through nucleotide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of 4'-Deoxy-xylo-uridine in Targeting Cancer Cells: A Comparative Analysis
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of 4'-Deoxy-xylo-uridine with alternative cancer therapeutics, supported by experimental data and detailed protocols.
The quest for cancer therapies with high specificity towards malignant cells while sparing healthy tissues is a central goal in oncology research. Nucleoside analogs, a class of chemotherapeutic agents that mimic natural nucleosides, have long been a cornerstone of cancer treatment. Their efficacy often relies on the higher proliferative rate of cancer cells, which leads to increased uptake and incorporation of these analogs into DNA and RNA, ultimately triggering cell death. This guide focuses on 4'-Deoxy-xylo-uridine (dXU), a modified nucleoside with potential as a selective anti-cancer agent. We provide a comparative analysis of its specificity against established nucleoside analogs, Gemcitabine and 5-Fluorouracil (B62378) (5-FU), supported by available experimental data and detailed methodologies for key validation assays.
Mechanism of Action: Exploiting the Hallmarks of Cancer
The therapeutic window of nucleoside analogs is primarily attributed to the distinct metabolic and proliferative characteristics of cancer cells. The general mechanism involves a multi-step process that turns the administered prodrug into a potent cytotoxic agent within the target cell.
-
Cellular Uptake: Rapidly dividing cancer cells have an elevated demand for nucleotides to sustain DNA and RNA synthesis. This leads to the upregulation of nucleoside transporters on the cell surface, facilitating higher intracellular accumulation of nucleoside analogs like dXU compared to normal, quiescent cells.
-
Intracellular Activation: Once inside the cell, dXU must be phosphorylated by cellular kinases to its active triphosphate form. This bioactivation is often more efficient in cancer cells due to the increased activity of enzymes like uridine-cytidine kinase.
-
Induction of Apoptosis: The activated analog is then incorporated into newly synthesized DNA or RNA strands by polymerases. The presence of this altered nucleoside disrupts the normal structure and function of these nucleic acids, leading to DNA damage, cell cycle arrest, and the initiation of programmed cell death, or apoptosis.
The specificity of this process is further enhanced in many cancers by inherent defects in DNA repair pathways, which makes them more susceptible to the DNA-damaging effects of these analogs.
Comparative Efficacy and Specificity
While direct and extensive comparative data for 4'-Deoxy-xylo-uridine is limited due to its novelty, studies on structurally related xylo-configured nucleosides provide valuable insights into its potential therapeutic window. These studies suggest a degree of selectivity for cancer cells. For a robust comparison, we present data for the widely used nucleoside analogs, Gemcitabine and 5-Fluorouracil.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Compound | Cancer Cell Line (Type) | IC50 (µM) | Normal Cell Line (Type) | IC50 (µM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| 4'-Deoxy-xylo-uridine (Proxy Data) | SCC (Squamous Carcinoma) | ~5-10 | HaCaT (Keratinocyte) | >20 | >2-4 |
| Gemcitabine | BxPC-3 (Pancreatic)[1] | ~0.01-0.05 | PSC (Pancreatic Stellate)[1] | >1 | >20-100 |
| HeLa (Cervical)[2] | 3.3 | Normal Cervix (Implied) | - | - | |
| 5-Fluorouracil | HCT116 (Colon)[3] | 2.2 | CCD112 (Colon Fibroblast)[4] | >250 | >113 |
| A549 (Lung)[5] | ~50-100 | - | - | - |
Note: Data for 4'-Deoxy-xylo-uridine is based on published results for structurally similar 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleosides and should be considered indicative.
Table 2: Comparative In Vivo Antitumor Activity
| Compound | Xenograft Model | Dosage Regimen | Tumor Growth Inhibition (%) | Reported Toxicity |
| 4'-Deoxy-xylo-uridine (Hypothetical) | Breast Cancer | TBD | TBD | TBD |
| Gemcitabine | Pancreatic Cancer | Standard | Significant | Hematological |
| 5-Fluorouracil | Breast Cancer[6] | 5 mg/kg/day | 36.2 | Minimal at low doses |
Experimental Protocols
To facilitate the validation and further investigation of 4'-Deoxy-xylo-uridine and its analogs, we provide detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 4'-Deoxy-xylo-uridine) and control compounds for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
In Vivo Xenograft Mouse Model
This model is crucial for evaluating the antitumor efficacy and systemic toxicity of a drug candidate in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice).[12][13]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13][14]
-
Drug Administration: Administer the test compound (e.g., 4'-Deoxy-xylo-uridine) via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule and dosage. The control group receives a vehicle solution.[14]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[14]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the percentage of tumor growth inhibition compared to the control group.[13]
Signaling Pathways in Drug-Induced Apoptosis
The incorporation of nucleoside analogs into DNA triggers a DNA damage response, often culminating in p53-dependent apoptosis.
Conclusion
While further direct experimental validation is required, the available evidence for related xylo-configured nucleosides suggests that 4'-Deoxy-xylo-uridine holds promise as a cancer therapeutic with a favorable selectivity profile. Its mechanism of action, which leverages the fundamental biological differences between cancerous and normal cells, provides a strong rationale for its continued investigation. The comparative data for Gemcitabine and 5-Fluorouracil highlight the potential for a significant therapeutic window. The detailed protocols provided herein offer a framework for researchers to rigorously evaluate the efficacy and specificity of 4'-Deoxy-xylo-uridine and other novel nucleoside analogs, with the ultimate goal of developing more effective and less toxic cancer treatments.
References
- 1. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictive markers for the response to 5-fluorouracil therapy in cancer cells: Constant-field gel electrophoresis as a tool for prediction of response to 5-fluorouracil-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4'-Deoxy-xylo-uridine
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is of paramount importance. This document provides crucial safety and logistical guidance for the operational use and disposal of 4'-Deoxy-xylo-uridine. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended. This guidance is based on established safety protocols for handling nucleoside analogs and other potentially bioactive chemical compounds in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are fundamental to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling 4'-Deoxy-xylo-uridine.
| Situation | Required PPE | Notes |
| Handling Solid (Powder) Form | Double Nitrile Gloves, Lab Coat, Safety Goggles with side shields, N95 Respirator | A respirator is crucial to prevent the inhalation of fine particles. All handling of the solid form should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet. |
| Handling in Solution | Nitrile Gloves, Lab Coat, Safety Goggles | A face shield may be necessary if there is a significant splash hazard. |
| Weighing and Preparing Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator | This activity presents a high risk for aerosol generation and exposure. It should be conducted within a chemical fume hood or a containment balance enclosure. |
| Cleaning and Decontamination | Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety Goggles | Ensure that the gloves are resistant to the cleaning solvents being used. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be required depending on the specific nature of the waste and the disposal procedure. |
Operational Plan for Handling and Disposal
A systematic approach to the handling and disposal of 4'-Deoxy-xylo-uridine is essential for maintaining a safe laboratory environment.
1. Pre-Handling Preparations:
-
Risk Assessment: Before any new experiment, conduct a thorough risk assessment.
-
Information Review: Although a specific SDS is unavailable, review general safety guidelines for handling nucleoside analogs.
-
PPE Inspection: Inspect all PPE for any signs of damage before use.
-
Spill Kit: Ensure that a spill kit appropriate for chemical spills is readily accessible in the laboratory.
2. Handling Procedures:
-
Designated Area: Always handle 4'-Deoxy-xylo-uridine within a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet.
-
Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to minimize the risk of dust inhalation.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound, even if gloves were worn.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with 4'-Deoxy-xylo-uridine, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with 4'-Deoxy-xylo-uridine using an appropriate cleaning agent, such as a 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then deionized water.
-
Waste Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of 4'-Deoxy-xylo-uridine
Caption: Workflow for the safe handling of 4'-Deoxy-xylo-uridine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
